2-Chloro-5-(trifluoromethyl)pyridin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-5-1-4(12)3(2-11-5)6(8,9)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEHNPDGUXPCCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735276 | |
| Record name | 2-Chloro-5-(trifluoromethyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211541-22-8 | |
| Record name | 2-Chloro-5-(trifluoromethyl)-4-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211541-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(trifluoromethyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 2-chloro-5-(trifluoromethyl)pyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The synthesis of 2-chloro-5-(trifluoromethyl)pyridin-4-ol is not well-documented in publicly available scientific literature. This guide, therefore, presents a proposed synthetic pathway based on established chemical principles and documented syntheses of structurally related compounds. The initial stages of this proposed route, leading to the key intermediate 2-chloro-5-(trifluoromethyl)pyridine, are well-established. The final hydroxylation step is a theoretical proposal and would require experimental validation and optimization.
Introduction
This compound is a halogenated and trifluoromethylated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and agrochemical research due to the unique properties conferred by the trifluoromethyl group, including enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. The chlorine and hydroxyl functionalities provide additional handles for further chemical modifications. This document outlines a plausible multi-step synthesis for this compound, commencing from the readily available starting material, 3-picoline.
Proposed Overall Synthetic Pathway
The proposed synthesis is a multi-step process beginning with 3-picoline. The initial series of reactions aim to construct the key intermediate, 2-chloro-5-(trifluoromethyl)pyridine. The final, proposed step involves the introduction of a hydroxyl group at the 4-position of the pyridine ring.
Caption: Proposed multi-step synthesis of this compound from 3-picoline.
Part 1: Synthesis of the Key Intermediate: 2-chloro-5-(trifluoromethyl)pyridine
The synthesis of 2-chloro-5-(trifluoromethyl)pyridine from 3-picoline can be achieved through a four-step sequence involving N-oxidation, ring chlorination, side-chain chlorination, and fluorination.
Step 1: N-Oxidation of 3-Picoline
The initial step involves the oxidation of the nitrogen atom of the pyridine ring to form N-oxy-3-methylpyridine. This is typically achieved using an oxidizing agent such as hydrogen peroxide in a suitable solvent like glacial acetic acid.[1][2]
Experimental Protocol:
-
To a reaction vessel, add 3-picoline and glacial acetic acid.
-
Under controlled temperature, slowly add hydrogen peroxide (e.g., 30-60% aqueous solution).[1][2]
-
Heat the reaction mixture and maintain for a specified duration until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, the reaction mixture is worked up to isolate the N-oxy-3-methylpyridine product.
| Parameter | Value/Condition | Reference |
| Starting Material | 3-Methylpyridine | [1][2] |
| Oxidizing Agent | Hydrogen Peroxide | [1][2] |
| Solvent | Glacial Acetic Acid | [1][2] |
| Molar Ratio (3-picoline:H₂O₂) | 1 : 1.4 to 1.5 | [1] |
| Reaction Temperature | 70-80°C | [1] |
| Reaction Time | 18-24 hours | [1] |
Step 2: Chlorination of N-oxy-3-methylpyridine
The N-oxide directs the chlorination to the 2-position of the pyridine ring. A common chlorinating agent for this transformation is benzoyl chloride.[1][2]
Experimental Protocol:
-
Dissolve N-oxy-3-methylpyridine in a suitable solvent such as dichloromethane.
-
Add an acid scavenger, for example, triethylamine.
-
Add the chlorinating agent (e.g., benzoyl chloride) dropwise, maintaining the reaction at a controlled temperature (e.g., under reflux).
-
After the addition is complete, continue the reaction for a set period.
-
The product, 2-chloro-5-methylpyridine, is then isolated and purified.
| Parameter | Value/Condition | Reference |
| Starting Material | N-oxy-3-methylpyridine | [1][2] |
| Chlorinating Agent | Benzoyl Chloride | [1][2] |
| Solvent | Dichloromethane | [1] |
| Acid Scavenger | Triethylamine | [1] |
| Molar Ratio (N-oxide:Benzoyl Chloride) | 1 : 1.4 to 1.6 | [1] |
| Reaction Condition | Stirring and reflux | [1] |
| Reaction Time | 3-4 hours | [1] |
Step 3: Side-Chain Chlorination of 2-chloro-5-methylpyridine
The methyl group of 2-chloro-5-methylpyridine is chlorinated to a trichloromethyl group. This radical chlorination is typically initiated by a radical initiator and carried out at elevated temperatures.[1][2]
Experimental Protocol:
-
Charge a reactor with 2-chloro-5-methylpyridine, a solvent (e.g., o-dichlorobenzene), and a radical initiator (e.g., azobisisobutyronitrile - AIBN).[1]
-
Heat the mixture to the desired reaction temperature.
-
Introduce chlorine gas into the reaction mixture at a controlled rate.
-
Maintain the reaction for an extended period, with periodic addition of the initiator if necessary.
-
After completion, the reaction is stopped, and the product, 2-chloro-5-(trichloromethyl)pyridine, is isolated.
| Parameter | Value/Condition | Reference |
| Starting Material | 2-Chloro-5-methylpyridine | [1][2] |
| Chlorinating Agent | Chlorine gas | [1] |
| Initiator | Azobisisobutyronitrile (AIBN) | [1] |
| Solvent | o-Dichlorobenzene | [1] |
| Initiator Loading | 2.5% to 8% of the mass of the starting material | [1] |
| Reaction Temperature | 120-140°C | [1] |
| Reaction Time | 18-20 hours | [1] |
Step 4: Fluorination of 2-chloro-5-(trichloromethyl)pyridine
The final step in the synthesis of the key intermediate is the halogen exchange reaction, where the trichloromethyl group is converted to a trifluoromethyl group. This is often achieved using a fluorinating agent in the presence of a phase transfer catalyst.[1][3]
Experimental Protocol:
-
Combine 2-chloro-5-(trichloromethyl)pyridine with a fluorinating agent, such as anhydrous potassium fluoride, in a suitable solvent like dimethyl sulfoxide (DMSO).[1]
-
Add a phase transfer catalyst, for example, cetyl trimethylammonium bromide (CTAB).[1]
-
Heat the mixture under reflux with stirring for several hours.
-
Upon completion, the reaction mixture is worked up to isolate the final intermediate, 2-chloro-5-(trifluoromethyl)pyridine.
| Parameter | Value/Condition | Reference |
| Starting Material | 2-Chloro-5-(trichloromethyl)pyridine | [1][3] |
| Fluorinating Agent | Anhydrous Potassium Fluoride (KF) | [1] |
| Solvent | Dimethyl Sulfoxide (DMSO) | [1][2] |
| Catalyst | Cetyl trimethylammonium bromide (CTAB) | [1] |
| Molar Ratio (Starting Material:KF) | 1 : 2 to 2.4 | [1] |
| Catalyst Loading | 6-10% of the mass of the starting material | [1] |
| Reaction Condition | Stirring and reflux | [1] |
| Reaction Time | 5-7 hours | [1] |
Part 2: Proposed Synthesis of this compound
The introduction of a hydroxyl group at the 4-position of the synthesized 2-chloro-5-(trifluoromethyl)pyridine is a challenging step. A plausible approach involves the N-oxidation of the pyridine ring followed by a photochemical rearrangement.
Caption: Proposed pathway for the hydroxylation of 2-chloro-5-(trifluoromethyl)pyridine.
Step 5a: N-Oxidation of 2-chloro-5-(trifluoromethyl)pyridine
The first step in this proposed sequence is the oxidation of the pyridine nitrogen to form the corresponding N-oxide. This can be achieved using various oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice.
Proposed Experimental Protocol:
-
Dissolve 2-chloro-5-(trifluoromethyl)pyridine in a suitable solvent (e.g., dichloromethane or chloroform).
-
Cool the solution in an ice bath.
-
Add m-CPBA portion-wise, maintaining a low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction mixture to isolate the 2-chloro-5-(trifluoromethyl)pyridine N-oxide.
Step 5b: Photochemical Rearrangement to this compound
Pyridine N-oxides are known to undergo photochemical rearrangements to form various isomers, including hydroxypyridines. This transformation often proceeds via an oxaziridine intermediate. The regioselectivity of this rearrangement can be influenced by the substitution pattern on the pyridine ring and the reaction conditions. It is proposed that irradiation of 2-chloro-5-(trifluoromethyl)pyridine N-oxide with UV light could lead to the formation of the desired this compound.
Proposed Experimental Protocol:
-
Dissolve the 2-chloro-5-(trifluoromethyl)pyridine N-oxide in a suitable solvent (e.g., acetone or acetonitrile).
-
Irradiate the solution with a UV lamp (e.g., a mercury lamp) at a specific wavelength.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC-MS).
-
Upon consumption of the starting material, the solvent is removed, and the product mixture is subjected to purification (e.g., column chromatography) to isolate the target compound.
Note: This proposed photochemical rearrangement would likely yield a mixture of isomers, and the regioselectivity towards the 4-hydroxy product is not guaranteed. Significant experimental work would be required to optimize the reaction conditions (solvent, wavelength, temperature) and to isolate and characterize the desired product.
Conclusion
This technical guide provides a comprehensive overview of a plausible synthetic route to this compound. While the synthesis of the key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, is based on established procedures, the final hydroxylation step is a theoretical proposal. Researchers and drug development professionals interested in this target molecule should focus on the validation and optimization of the proposed photochemical rearrangement or explore alternative strategies for the introduction of the 4-hydroxyl group. The successful synthesis of this compound would provide a valuable building block for the development of new pharmaceuticals and agrochemicals.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-5-(trifluoromethyl)pyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-chloro-5-(trifluoromethyl)pyridin-4-ol, a halogenated pyridinol derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound, this guide also includes experimentally determined properties for the closely related analogue, 2-chloro-5-(trifluoromethyl)pyridine, to provide a valuable comparative reference.
This document details available quantitative data, outlines standard experimental protocols for the determination of key physicochemical parameters, and presents logical and experimental workflows through diagrams to support research and development activities.
Physicochemical Data
Quantitative data for this compound is sparse in publicly accessible literature. The following tables summarize the available predicted data for the target compound and the experimentally determined data for its analogue, 2-chloro-5-(trifluoromethyl)pyridine.
Table 1: Physicochemical Properties of this compound (CAS: 1211541-22-8)
| Property | Value | Source |
| Molecular Formula | C6H3ClF3NO | - |
| Molecular Weight | 213.54 g/mol | - |
| Boiling Point | 341.2 ± 37.0 °C | Predicted[1][2] |
| Density | 1.560 ± 0.06 g/cm³ | Predicted[1][2] |
| pKa | 5.51 ± 0.10 | Predicted[1][2] |
| Melting Point | No data available | [3] |
| Solubility | No data available | [3] |
| LogP | No data available | - |
Table 2: Physicochemical Properties of 2-chloro-5-(trifluoromethyl)pyridine (CAS: 52334-81-3)
| Property | Value | Source |
| Molecular Formula | C6H3ClF3N | [4] |
| Molecular Weight | 181.54 g/mol | [4] |
| Melting Point | 32-34 °C | [5] |
| Boiling Point | 152 °C | [6] |
| Density | 1.417 g/mL at 25 °C | [6] |
| pKa | -2.57 ± 0.10 | Predicted[6] |
| LogP | 2.7 | Computed[4] |
| Water Solubility | Insoluble | [6] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. The following sections outline standard experimental protocols.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid. For crystalline solids, a sharp melting point is indicative of high purity.
Protocol:
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.[7] The tube is then tapped gently to ensure tight packing.[7]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube). The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.
-
Completion: The temperature at which the last solid crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1.0 °C).
pKa Determination (Spectrophotometric Method)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. UV-Vis spectrophotometry can be used to determine the pKa of a compound by measuring the pH-dependent changes in its absorbance spectrum.
Protocol:
-
Solution Preparation: A stock solution of the compound is prepared. A series of buffer solutions with a range of known pH values are also prepared.[8]
-
Sample Dilution: The stock solution is diluted into each buffer solution to a constant final concentration.[9]
-
Spectral Measurement: The UV-Vis absorbance spectrum of each buffered solution is recorded. The wavelengths of maximum absorbance for the acidic (HA) and basic (A-) forms of the compound are identified.[8]
-
Data Analysis: The absorbance of each solution is measured at the wavelength of maximum absorbance for one of the species. A plot of absorbance versus pH is generated. The pKa is the pH at which the concentrations of the acidic and basic forms are equal, which corresponds to the inflection point of the sigmoid curve.[10]
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) is a measure of the lipophilicity of a compound and is defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.
Protocol:
-
Phase Preparation: n-octanol and water are mutually saturated by shaking them together and allowing the layers to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously to allow for the compound to partition between the two layers until equilibrium is reached.[11]
-
Phase Separation: The two phases are carefully separated.[11]
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[12]
Visualizations
Experimental Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid sample.
Relationship between LogP, LogD, and pKa
Caption: The interplay between LogP, LogD, pKa, and pH.
References
- 1. 1211541-22-8 | CAS DataBase [m.chemicalbook.com]
- 2. 1211541-22-8 | CAS数据库 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaguru.co [pharmaguru.co]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Technical Guide: 2-Chloro-5-(trifluoromethyl)pyridin-4-ol (CAS No. 1211541-22-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-chloro-5-(trifluoromethyl)pyridin-4-ol, a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, and potential applications, offering a valuable resource for researchers in the field.
Chemical and Physical Properties
This compound is a white to off-white powder. While extensive experimental data is not widely published, the following table summarizes its key chemical identifiers and predicted physicochemical properties.
| Property | Value | Source |
| CAS Number | 1211541-22-8 | ChemicalBook[1] |
| Molecular Formula | C₆H₃ClF₃NO | ChemicalBook[1] |
| Molecular Weight | 197.54 g/mol | ChemicalBook[1] |
| Appearance | Powder | LookChem |
| Purity | ≥98% (HPLC) | LookChem |
| Predicted Boiling Point | 341.2 ± 37.0 °C | Echemi |
| Predicted Density | 1.560 ± 0.06 g/cm³ | Echemi |
| Predicted Flash Point | 160.2 ± 26.5 °C | Echemi |
Synthesis and Experimental Protocols
A common strategy for the synthesis of functionalized pyridines involves the modification of a pre-existing pyridine ring. For instance, the related compound, 2-chloro-5-(trifluoromethyl)pyridine, is a key intermediate in the production of various agrochemicals and pharmaceuticals. Its synthesis often starts from 3-picoline, which undergoes a series of chlorination and fluorination reactions.
Hypothetical Synthetic Workflow:
The synthesis of this compound could potentially be achieved through the hydroxylation of a corresponding precursor, such as 2,4-dichloro-5-(trifluoromethyl)pyridine. This approach would involve a nucleophilic substitution of the chlorine atom at the 4-position with a hydroxyl group.
Caption: Hypothetical synthesis of this compound.
Biological Activity and Potential Applications
The biological activity of this compound has not been extensively characterized in publicly available literature. However, the trifluoromethylpyridine scaffold is a well-established pharmacophore in medicinal chemistry. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
Compounds with similar structural motifs have been investigated for a range of therapeutic applications, including their use as kinase inhibitors and as agents targeting other enzymes and receptors. The electronic properties of the pyridine ring, combined with the electron-withdrawing nature of the chloro and trifluoromethyl substituents, make this compound an attractive starting point for the design of novel bioactive molecules.
Logical Relationship for Drug Discovery:
The journey from a novel chemical entity to a potential therapeutic agent involves several key stages, as illustrated in the following diagram.
Caption: A simplified workflow for drug discovery and development.
Safety and Handling
A Safety Data Sheet (SDS) for this compound indicates that standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area. For detailed safety information, please refer to the supplier's SDS.[1]
Conclusion
This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and materials science. While detailed experimental and biological data are currently limited, its structural features suggest that it could serve as a valuable building block for the synthesis of novel compounds with interesting biological activities. Further research is warranted to fully elucidate its chemical reactivity, biological profile, and potential applications.
References
An In-depth Technical Guide to the Structure Elucidation of 2-chloro-5-(trifluoromethyl)pyridine
This guide details the analytical techniques and data interpretation integral to confirming the chemical structure of 2-chloro-5-(trifluoromethyl)pyridine. The methodologies presented are standard for the structural elucidation of novel organic compounds.
Spectroscopic Data Analysis
Spectroscopic techniques are fundamental in determining the molecular structure of a compound. The following tables summarize the key spectroscopic data for 2-chloro-5-(trifluoromethyl)pyridine.
Table 1: ¹H NMR Spectroscopic Data for 2-chloro-5-(trifluoromethyl)pyridine [1][2]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.69 | Singlet (broad) | H-6 |
| 7.90 | Doublet | H-4 |
| 7.50 | Doublet | H-3 |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data for 2-chloro-5-(trifluoromethyl)pyridine [1][3]
| Chemical Shift (δ) ppm | Assignment |
| 151.2 | C-2 |
| 147.1 (q, J = 4.0 Hz) | C-6 |
| 136.2 (q, J = 3.5 Hz) | C-4 |
| 124.7 (q, J = 34.0 Hz) | C-5 |
| 122.9 (q, J = 273.0 Hz) | -CF₃ |
| 122.3 | C-3 |
Solvent: CDCl₃
Table 3: Mass Spectrometry Data for 2-chloro-5-(trifluoromethyl)pyridine [1][3]
| m/z | Relative Intensity (%) | Assignment |
| 183 | 32.2 | [M+2]⁺ (presence of ³⁷Cl) |
| 181 | 100.0 | [M]⁺ (Molecular Ion, presence of ³⁵Cl) |
| 146 | 95.6 | [M-Cl]⁺ |
| 126 | 32.6 | [M-Cl-F]⁺ or other fragmentation |
| 69 | 15.9 | [CF₃]⁺ |
Table 4: FT-IR Spectroscopic Data for 2-chloro-5-(trifluoromethyl)pyridine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak-Medium | C-H aromatic stretching |
| ~1600-1450 | Medium-Strong | C=C and C=N aromatic ring stretching |
| ~1350-1100 | Strong | C-F stretching (from CF₃ group) |
| ~850-750 | Strong | C-Cl stretching |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. The following are generalized protocols for the key analytical techniques.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., Bruker, 400 MHz or higher).
-
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-chloro-5-(trifluoromethyl)pyridine in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be of high purity to avoid extraneous signals.
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Insert the tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Typically, 16-64 scans are sufficient.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time are required.
-
If necessary, acquire a ¹⁹F NMR spectrum to confirm the trifluoromethyl group.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
2.2 Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Procedure:
-
Sample Introduction: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol). Inject the solution into the GC-MS system. The GC will separate the compound from any impurities before it enters the mass spectrometer.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This will cause the molecule to ionize and fragment.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) should be evident in the molecular ion and chlorine-containing fragments.[4][5]
-
2.3 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.[6]
-
Procedure:
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental absorptions.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying pressure with the built-in clamp.
-
Data Acquisition: Acquire the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: The acquired spectrum will be automatically ratioed against the background spectrum to produce a transmittance or absorbance spectrum. Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Crystallographic Data
While a crystal structure for 2-chloro-5-(trifluoromethyl)pyridine was not found, the crystal structure of the related compound, 2-chloro-5-(chloromethyl)pyridine , provides a useful example for understanding the principles of X-ray crystallography in structure elucidation.[7][8]
Table 5: Crystallographic Data for 2-chloro-5-(chloromethyl)pyridine [7][8]
| Parameter | Value |
| Chemical Formula | C₆H₅Cl₂N |
| Molecular Weight | 162.01 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.0770 (8) |
| b (Å) | 10.322 (2) |
| c (Å) | 16.891 (3) |
| β (°) | 95.95 (3) |
| Volume (ų) | 707.0 (2) |
| Z | 4 |
X-ray crystallography provides the definitive three-dimensional arrangement of atoms in a crystalline solid, confirming bond lengths, bond angles, and stereochemistry.
Visualizations
4.1 Structure of 2-chloro-5-(trifluoromethyl)pyridine
Caption: 2D structure of 2-chloro-5-(trifluoromethyl)pyridine.
4.2 Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for elucidating the structure of a novel organic compound.
References
- 1. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR [m.chemicalbook.com]
- 2. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR [m.chemicalbook.com]
- 3. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: Spectral Analysis of 2-Chloro-5-(trifluoromethyl)pyridine
This document is intended for researchers, scientists, and professionals in drug development, providing an in-depth look at the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-chloro-5-(trifluoromethyl)pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for 2-chloro-5-(trifluoromethyl)pyridine.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-6 | 8.689 | d | ~2.4 |
| H-4 | 7.904 | dd | ~8.4, ~2.4 |
| H-3 | 7.497 | d | ~8.4 |
Data sourced from CDCl₃ solvent.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Carbon | Chemical Shift (δ) ppm | Description |
| C-2 | 152.2 | Carbon attached to Chlorine |
| C-6 | 147.1 (q, J ≈ 4 Hz) | Aromatic CH |
| C-4 | 136.2 (q, J ≈ 4 Hz) | Aromatic CH |
| C-3 | 125.1 | Aromatic CH |
| C-5 | 123.0 (q, J ≈ 34 Hz) | Carbon attached to CF₃ |
| CF₃ | 122.9 (q, J ≈ 273 Hz) | Trifluoromethyl Carbon |
Data interpretation based on typical chemical shifts and coupling patterns for similar structures.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
Electron Ionization Mass Spectrum (EI-MS) Data
| m/z | Relative Intensity (%) | Fragment |
| 183 | 32.2 | [M+2]⁺ (³⁷Cl isotope) |
| 181 | 100.0 | [M]⁺ (³⁵Cl isotope) |
| 146 | 95.6 | [M-Cl]⁺ |
| 126 | 32.6 | [M-Cl-HF]⁺ or [C₅H₂F₂N]⁺ |
| 69 | 15.9 | [CF₃]⁺ |
Infrared (IR) Spectroscopy
-
C-Cl Stretch: Typically observed in the 850-550 cm⁻¹ region.
-
C-F Stretch: Strong absorptions are expected in the 1350-1000 cm⁻¹ region for the CF₃ group.
-
Aromatic C=C and C=N Stretch: Multiple bands in the 1600-1400 cm⁻¹ region.
-
Aromatic C-H Stretch: Peaks are expected above 3000 cm⁻¹.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented.
NMR Spectroscopy
-
Sample Preparation: A sample of 2-chloro-5-(trifluoromethyl)pyridine (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H).
-
Data Acquisition:
-
¹H NMR: A standard pulse sequence is used. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for pure samples, which vaporizes the sample.
-
Ionization: The vaporized sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Chemical Compound Analysis.
The Diverse Biological Activities of 2-Chloro-5-(trifluoromethyl)pyridin-4-ol Derivatives: A Technical Overview
For Immediate Release
A comprehensive review of scientific literature and patent filings reveals the significant and varied biological activities of 2-chloro-5-(trifluoromethyl)pyridin-4-ol and its derivatives. This class of compounds forms the structural core of numerous commercial agrochemicals and serves as a versatile scaffold in the development of potential pharmaceutical agents. The unique physicochemical properties conferred by the trifluoromethyl group, combined with the reactivity of the pyridine ring, have made these derivatives a focal point for research in crop protection and medicine. This technical guide synthesizes the available data on their herbicidal, insecticidal, fungicidal, and anticancer properties, providing researchers, scientists, and drug development professionals with a detailed overview of their potential.
Agrochemical Applications: A Pillar of Modern Crop Protection
Derivatives of 2-chloro-5-(trifluoromethyl)pyridine are integral to the synthesis of a wide array of agrochemicals, including herbicides, insecticides, and fungicides. The trifluoromethylpyridine (TFMP) moiety is a key component in over 20 commercialized agrochemicals. [1]
Herbicidal Activity
The 2-chloro-5-(trifluoromethyl)pyridine scaffold is a crucial intermediate in the production of highly effective herbicides. [2][3]Notably, it is a precursor for aryloxyphenoxypropionate ("fop") herbicides, which are primarily used for controlling grass weeds in various crops. [1]One of the key mechanisms of action for some herbicides derived from this structural family is the inhibition of acetyl-CoA carboxylase (ACCase), an essential enzyme in fatty acid biosynthesis in plants. [4] While specific quantitative data for this compound derivatives is limited in publicly accessible literature, a related phenylpyridine derivative containing a 3-chloro-5-trifluoromethylpyridine moiety, compound 7a , has demonstrated potent herbicidal activity. It exhibited over 80% inhibition against several weed species at a low application rate and was found to be a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO). [5] Table 1: Herbicidal Activity of a Phenylpyridine Derivative (Compound 7a) [5]
| Weed Species | Inhibition (%) at 37.5 g a.i./hm² | ED₅₀ (g a.i./hm²) |
|---|---|---|
| Abutilon theophrasti | >80 | 13.32 |
| Amaranthus retroflexus | >80 | 5.48 |
| Eclipta prostrata | >80 | - |
| Digitaria sanguinalis | >80 | - |
| Setaria viridis | >80 | - |
Experimental Protocol: Greenhouse Herbicidal Activity Assay (Post-emergence) [5] A representative experimental protocol for evaluating post-emergence herbicidal activity, as described for compound 7a , is as follows:
-
Weed seeds are sown in plastic pots containing a mixture of vermiculite, perlite, and peat.
-
The pots are maintained in a greenhouse at 25 ± 2 °C with a 14-hour light/10-hour dark cycle.
-
When the weeds reach the 3-4 leaf stage, they are sprayed with a solution of the test compound. The compound is first dissolved in a minimal amount of DMSO and then diluted with water containing a surfactant to the desired concentration.
-
The herbicidal effect is visually assessed and compared to control plants (sprayed with a solution lacking the test compound) after a set period, typically 14-21 days. The inhibition of plant growth is recorded as a percentage.
Insecticidal and Fungicidal Properties
The 2-chloro-5-(trifluoromethyl)pyridine core is also a building block for insecticides and fungicides. For instance, it is a key intermediate in the synthesis of the broad-spectrum insecticide Fipronil, which acts by disrupting the central nervous system of insects. [1]While direct insecticidal and fungicidal data for this compound derivatives are not extensively detailed in the reviewed literature, the broader class of trifluoromethylpyridine derivatives has shown significant activity. For example, certain pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety have demonstrated potent insecticidal and fungicidal activities, with LC₅₀ values against Mythimna separata and EC₅₀ values against Pseudoperonospora cubensis reported in the low mg/L range. [6]
Pharmaceutical Potential: Exploring Anticancer and Antimicrobial Activities
Beyond agriculture, derivatives of this pyridine scaffold are being investigated for their therapeutic potential, particularly as anticancer and antimicrobial agents.
Antiproliferative Activity
Several studies have highlighted the antiproliferative effects of trifluoromethyl-substituted heterocyclic compounds. In one study, a series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. [7]One of the most active compounds, 3b (7-Chloro-3-phenyl-5-(trifluoromethyl)\t[1][8]hiazolo[4,5-d]pyrimidine-2(3H)-thione), demonstrated significant cytotoxic effects, particularly against melanoma cell lines. [7] Table 2: In Vitro Antiproliferative Activity of Compound 3b [7]
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| C32 | Amelanotic Melanoma | 24.4 |
| A375 | Melanotic Melanoma | 25.4 |
| MCF-7/WT | Breast Cancer | - |
| DU145 | Prostate Cancer | - |
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay) [7] A standard method to assess the antiproliferative activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:
-
Human cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
After the incubation period, an MTT solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Synthesis and Logical Relationships
The synthesis of these biologically active molecules often starts from the core intermediate, 2-chloro-5-(trifluoromethyl)pyridine. This precursor can be functionalized in various ways to generate a diverse library of derivatives. The following diagram illustrates a generalized workflow for the synthesis and evaluation of these compounds.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound derivatives stem from their ability to interact with various biological targets. The specific signaling pathways and mechanisms of action are dependent on the overall structure of the derivative.
Conclusion
The this compound scaffold and its derivatives represent a highly valuable class of compounds with a proven track record in agrochemical applications and significant potential in pharmaceutical development. The continued exploration of this chemical space, through the synthesis of novel analogs and the detailed investigation of their biological activities and mechanisms of action, is likely to yield new and improved solutions for crop protection and human health. Further research is warranted to fully elucidate the quantitative structure-activity relationships and to identify derivatives with enhanced potency and selectivity for their respective biological targets.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. EP0013474A2 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
Whitepaper: Unveiling Therapeutic Targets for 2-chloro-5-(trifluoromethyl)pyridin-4-ol Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Core Focus: Elucidation of Fibroblast Growth Factor Receptors (FGFRs) as the primary therapeutic targets for compounds synthesized from the 2-chloro-5-(trifluoromethyl)pyridin-4-ol scaffold.
Abstract
The chemical scaffold, this compound, serves as a critical intermediate in the synthesis of potent and selective kinase inhibitors. Extensive research and patent literature reveal that derivatives of this compound are primarily developed to target the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2][3] Dysregulation of the FGF/FGFR signaling pathway is a known oncogenic driver in a multitude of solid tumors, including hepatocellular, bladder, and gastric cancers.[1][4][5] This technical guide provides an in-depth analysis of the FGFR signaling pathway as a therapeutic target, presents quantitative data on the inhibitory activity of derivative compounds, details relevant experimental protocols for target validation, and outlines the logical framework for drug discovery based on this chemical core.
Introduction: From Chemical Intermediate to Therapeutic Potential
2-chloro-5-(trifluoromethyl)pyridine and its analogues are pivotal intermediates in the production of a range of biologically active molecules, from agrochemicals to pharmaceuticals.[6] In medicinal chemistry, the this compound moiety has emerged as a valuable building block for the development of targeted cancer therapies.[7] The primary therapeutic targets identified for compounds derived from this scaffold are the Fibroblast Growth Factor Receptors (FGFRs).[1][2][3]
The FGFR family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a crucial role in regulating cell proliferation, differentiation, migration, and angiogenesis.[4] Genetic alterations such as gene amplification, activating mutations, and chromosomal translocations can lead to aberrant FGFR signaling, which in turn drives tumorigenesis and tumor progression.[4] Consequently, the inhibition of FGFR signaling has become a validated and compelling strategy in oncology drug development.[4][5]
The FGFR Signaling Pathway: A Key Oncogenic Driver
The FGF/FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand to the extracellular domain of an FGFR. This event induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain, leading to the activation of downstream signaling pathways, most notably the RAS-MAPK and PI3K-AKT pathways, which promote cell growth and survival.
Below is a diagram illustrating the canonical FGFR signaling pathway.
Quantitative Analysis of FGFR Inhibition
Compounds synthesized using the this compound core have demonstrated potent inhibitory activity against various FGFR isoforms. The table below summarizes publicly available quantitative data for representative FGFR inhibitors, showcasing their potency and selectivity. It is important to note that while the core scaffold is shared, substitutions at other positions on the molecule dictate the final activity and selectivity profile.
| Compound Class/Example | Target(s) | IC50 (nM) | Assay Type | Reference |
| Pyrimido[4,5-d]pyrimidin-2(1H)-one (e.g., SIJ1263) | FGFR4 | < 1 | Biochemical Kinase Assay | [1] |
| 1-(1H-Benzimidazol-5-yl)-5-aminopyrazoles (e.g., Compound 5) | FGFR1 | 0.33 ± 0.01 | In-vitro Kinase Assay | [2] |
| 1-(1H-Benzimidazol-5-yl)-5-aminopyrazoles (e.g., Compound 9) | FGFR1 | 0.50 ± 0.04 | In-vitro Kinase Assay | [2] |
| INCB54828 | FGFR1 | 0.4 | Biochemical Assay | [3] |
| INCB54828 | FGFR2 | 0.5 | Biochemical Assay | [3] |
| INCB54828 | FGFR3 | 1.0 | Biochemical Assay | [3] |
| AZD4547 (Reference Compound) | FGFR1 | 12.17 | In-vitro Kinase Assay | [2] |
Key Experimental Methodologies
The characterization of novel FGFR inhibitors involves a series of standardized biochemical and cell-based assays. Below is a detailed protocol for a typical in-vitro kinase assay used to determine the IC50 values of these compounds.
In-Vitro Biochemical Kinase Assay Protocol
Objective: To determine the concentration at which a test compound inhibits 50% (IC50) of the enzymatic activity of a specific FGFR kinase.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme.
-
ATP (Adenosine triphosphate).
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
Test compounds (derived from the pyridin-4-ol scaffold) dissolved in DMSO.
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).
-
384-well microplates.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compounds in DMSO to create a concentration gradient (e.g., from 100 µM to 1 pM).
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Kinase assay buffer.
-
Test compound at various concentrations.
-
Recombinant FGFR enzyme.
-
Poly(Glu, Tyr) substrate.
-
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km value for the specific FGFR isoform.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
-
Termination and Detection:
-
Stop the reaction by adding ADP-Glo™ Reagent, which simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.
-
The workflow for this experimental process is visualized below.
Logical Framework for Drug Discovery
The use of this compound as a starting material is a strategic choice in a logical drug discovery process. This process begins with identifying a validated biological target and progresses through chemical synthesis to clinical evaluation.
The diagram below illustrates the logical relationship from the core chemical structure to the development of a targeted therapeutic agent.
Conclusion
While this compound itself is not a therapeutic agent, it represents a highly valuable chemical scaffold for the synthesis of targeted oncology drugs. The primary and most promising therapeutic targets for its derivatives are the Fibroblast Growth Factor Receptors. The potent and often selective inhibition of FGFRs by these compounds underscores their potential for treating cancers driven by aberrant FGFR signaling. Further research and development focusing on lead optimization, ADME properties, and in-vivo efficacy will be critical in translating the potential of this chemical class into clinically effective cancer therapies.
References
- 1. Anti-cancer effects of 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one derivatives on hepatocellular carcinoma harboring FGFR4 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. China 2-chloro-5-(trifluoromethyl)pyridine CAS NO.: 52334-81-3 Suppliers, Manufacturers, Factory - VERYCHEM [verypharm.com]
The Elusive Building Block: An In-depth Look at 2-chloro-5-(trifluoromethyl)pyridin-4-ol and its Analogs in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the chemical building block 2-chloro-5-(trifluoromethyl)pyridin-4-ol, a molecule of potential interest in medicinal chemistry and organic synthesis. However, a comprehensive review of available scientific literature reveals a significant scarcity of specific data for this compound. This document summarizes the limited available information for this compound and provides a more detailed exploration of its close structural analog, 2-chloro-5-(trifluoromethyl)pyridine. By examining the known synthesis, properties, and reactivity of the latter, we aim to provide a valuable resource for researchers interested in the potential applications and synthetic strategies that might be adapted for the title compound.
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry and agrochemistry, with the trifluoromethyl group being a particularly valued substituent for its ability to enhance metabolic stability, binding affinity, and cell permeability. The combination of a chloro-substituent and a trifluoromethyl group on a pyridine scaffold creates a versatile platform for the synthesis of complex molecules. This guide focuses on this compound, a potentially valuable building block due to its multiple reactive sites. However, it is crucial to note the limited availability of experimental data for this specific molecule.
Physicochemical Properties
This compound
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Weight | 197.54 g/mol |
| XLogP3 | 1.35 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Exact Mass | 196.9855259 |
| Boiling Point | 341.2 ± 37.0 °C |
| Density | 1.560 ± 0.06 g/cm³ |
| Flash Point | 160.2 ± 26.5 °C |
| Refractive Index | 1.482 |
Data sourced from computational predictions[1].
2-chloro-5-(trifluoromethyl)pyridine
In contrast, the closely related 2-chloro-5-(trifluoromethyl)pyridine is a well-characterized compound.
Table 2: Physicochemical Properties of 2-chloro-5-(trifluoromethyl)pyridine
| Property | Value | Reference |
| Molecular Weight | 181.54 g/mol | [2][3] |
| Melting Point | 32-34 °C | [2] |
| Boiling Point | 139-141 °C | [2] |
| Density | 1.417 g/mL at 25 °C | [2] |
| Appearance | Colorless transparent liquid or crystal | [2] |
| Solubility | Soluble in chloroform, dichloromethane, ether, petroleum ether, toluene; insoluble in water | [2] |
Synthesis of Trifluoromethylpyridines
While a specific, documented synthesis for this compound is not available, the synthetic routes for its pyridine analog provide a strong foundation for potential synthetic design. The primary industrial synthesis of 2-chloro-5-(trifluoromethyl)pyridine often starts from 3-picoline (3-methylpyridine).
A common synthetic pathway involves a multi-step process:
-
N-oxidation of 3-picoline.
-
Chlorination of the pyridine ring.
-
Side-chain chlorination of the methyl group.
-
Fluorination of the trichloromethyl group to the trifluoromethyl group.
One patented method describes the synthesis of 2-chloro-5-trichloromethylpyridine from 3-methylpyridine through N-oxidation, followed by chlorination with benzoyl chloride, and then further chlorination with chlorine gas[4]. The final step is a fluorination reaction, for instance, using anhydrous potassium fluoride with a phase transfer catalyst[4].
Caption: General synthetic pathway for 2-chloro-5-(trifluoromethyl)pyridine.
An alternative approach involves the direct chlorination of 3-trifluoromethylpyridine in the vapor phase at high temperatures or in the liquid phase with a free-radical initiator[5].
Reactivity and Applications in Organic Synthesis
The reactivity of 2-chloro-5-(trifluoromethyl)pyridine is dominated by the chemistry of the chloropyridine core, making it a valuable building block for introducing the 5-(trifluoromethyl)pyridyl moiety into target molecules. This is primarily achieved through cross-coupling reactions and nucleophilic aromatic substitution.
Cross-Coupling Reactions
Suzuki-Miyaura Coupling: The chlorine atom at the 2-position is susceptible to palladium-catalyzed Suzuki-Miyaura cross-coupling with various boronic acids and their derivatives. This reaction is a powerful tool for forming carbon-carbon bonds. Although specific examples with this compound are not documented, the general applicability of Suzuki coupling to chloropyridines is well-established[6][7].
Caption: Suzuki-Miyaura coupling of 2-chloro-5-(trifluoromethyl)pyridine.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling aryl halides with amines[8][9]. This is a key transformation for the synthesis of aminopyridine derivatives, which are prevalent in pharmaceuticals. The chloro-substituent of 2-chloro-5-(trifluoromethyl)pyridine serves as a handle for introducing a wide range of primary and secondary amines.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [guidechem.com]
- 3. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide on the Reactivity of the Hydroxyl Group in 2-chloro-5-(trifluoromethyl)pyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and chemical databases lack specific experimental data on the synthesis and reactivity of the hydroxyl group in 2-chloro-5-(trifluoromethyl)pyridin-4-ol (CAS Number: 1211541-22-8). This guide, therefore, provides a theoretical analysis based on established principles of organic chemistry and the known reactivity of analogous pyridine derivatives. The information presented herein should be considered predictive and requires experimental validation.
Introduction
This compound is a unique heterocyclic compound featuring a pyridine core substituted with a chloro group, a strongly electron-withdrawing trifluoromethyl group, and a hydroxyl group. This combination of substituents is expected to significantly influence the electron density of the pyridine ring and the reactivity of the hydroxyl group, making it a potentially valuable, yet underexplored, building block in medicinal chemistry and materials science. This technical guide aims to provide a comprehensive theoretical overview of the anticipated reactivity of the hydroxyl group in this molecule, focusing on key transformations such as O-alkylation, O-acylation, and etherification.
Predicted Reactivity of the Hydroxyl Group
The reactivity of the hydroxyl group in this compound is governed by the electronic effects of the substituents on the pyridine ring. The chloro and trifluoromethyl groups are both strongly electron-withdrawing, which is predicted to decrease the electron density of the pyridine ring and increase the acidity of the 4-hydroxyl group. This enhanced acidity would make the corresponding pyridin-4-olate a more stable and readily formed nucleophile.
However, pyridin-4-ols exist in equilibrium with their pyridone tautomers. In the case of this compound, the equilibrium is expected to favor the pyridin-4-ol form due to the aromaticity of the pyridine ring.
Logical Relationship of Tautomerism:
Caption: Tautomeric equilibrium between the pyridin-4-ol and pyridin-4(1H)-one forms.
Reactions with electrophiles can occur on either the oxygen or the nitrogen atom of the ambident nucleophile formed upon deprotonation. The regioselectivity of these reactions is influenced by factors such as the nature of the electrophile, the solvent, and the counter-ion.
Key Reactions of the Hydroxyl Group (Theoretical)
O-Alkylation
O-alkylation of the hydroxyl group would lead to the formation of 4-alkoxy-2-chloro-5-(trifluoromethyl)pyridine derivatives. These reactions are typically carried out by treating the pyridin-4-ol with an alkylating agent in the presence of a base.
Predicted Experimental Workflow for O-Alkylation:
Caption: A generalized experimental workflow for the O-alkylation of this compound.
Predicted Quantitative Data (Hypothetical):
| Alkylating Agent | Base | Solvent | Temperature (°C) | Predicted Yield (%) |
| Methyl iodide | NaH | DMF | 25 | 85-95 |
| Ethyl bromide | K₂CO₃ | CH₃CN | 80 | 70-80 |
| Benzyl chloride | Cs₂CO₃ | DMF | 60 | 80-90 |
O-Acylation
O-acylation would introduce an acyl group to the oxygen atom, forming 4-acyloxy derivatives. This can be achieved using acylating agents like acyl chlorides or anhydrides, often in the presence of a base or an acylation catalyst.
Predicted Signaling Pathway for O-Acylation (Base-Catalyzed):
Caption: A simplified reaction pathway for the base-catalyzed O-acylation.
Predicted Quantitative Data (Hypothetical):
| Acylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Predicted Yield (%) |
| Acetyl chloride | Pyridine | CH₂Cl₂ | 0-25 | 90-98 |
| Benzoyl chloride | Et₃N | THF | 25 | 85-95 |
| Acetic anhydride | DMAP | CH₂Cl₂ | 25 | >95 |
Etherification
Etherification, particularly Williamson ether synthesis, would be a key method to form more complex ethers. This involves the reaction of the corresponding pyridin-4-olate with a suitable alkyl or aryl halide.
Logical Relationship for Williamson Ether Synthesis:
Caption: The key steps involved in a Williamson ether synthesis.
Proposed Experimental Protocols (Hypothetical)
General Note: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.
General Procedure for O-Alkylation
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M) at 0 °C is added sodium hydride (1.2 eq, 60% dispersion in mineral oil). The mixture is stirred at this temperature for 30 minutes, after which the alkylating agent (1.1 eq) is added dropwise. The reaction is then allowed to warm to the desired temperature and monitored by TLC. Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for O-Acylation
To a solution of this compound (1.0 eq) and pyridine (2.0 eq) in anhydrous dichloromethane (0.2 M) at 0 °C is added the acyl chloride (1.2 eq) dropwise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is diluted with dichloromethane and washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash chromatography.
Conclusion
While experimental data for this compound remains elusive in the public domain, this theoretical guide provides a robust framework for predicting the reactivity of its hydroxyl group. The strong electron-withdrawing nature of the chloro and trifluoromethyl substituents is expected to facilitate O-functionalization reactions. The provided hypothetical protocols and predicted outcomes offer a starting point for researchers and drug development professionals interested in exploring the chemistry of this promising, yet underutilized, molecule. All proposed reactions and conditions require rigorous experimental verification.
A Comprehensive Technical Guide to the Computational Modeling of 2-chloro-5-(trifluoromethyl)pyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridin-4-ol scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The target molecule, 2-chloro-5-(trifluoromethyl)pyridin-4-ol, combines several key pharmacophoric features: a halogen bond donor (Cl), a hydrogen bond donor/acceptor (the pyridinol tautomer), and a lipophilic trifluoromethyl group. These characteristics suggest its potential as a modulator of various biological targets. Computational modeling provides a powerful, resource-efficient approach to explore its physicochemical properties, potential biological activities, and mechanism of action at a molecular level.
This technical guide outlines a systematic computational workflow for the in-depth analysis of this compound, encompassing quantum chemical calculations, molecular docking, and quantitative structure-activity relationship (QSAR) model development.
Tautomerism of the Pyridin-4-ol Core
The pyridin-4-ol core exists in a tautomeric equilibrium with its pyridone form. Intermolecular hydrogen bonding, both in solution and the solid state, often favors the pyridone form.[1] Understanding the relative stability of these tautomers is a critical first step in any computational analysis, as it dictates the dominant species for subsequent modeling studies.
Quantum Chemical Analysis using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules.[2] For this compound, DFT calculations can elucidate its geometry, stability, and reactivity.
Key Molecular Properties and Descriptors
A variety of molecular properties can be calculated to understand the chemical behavior of the title compound. These descriptors are also crucial for developing QSAR models.
| Property | Description | Significance in Drug Design |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. Important for interactions with electron-deficient sites in a receptor. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. Important for interactions with electron-rich sites. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |
| Dipole Moment | A measure of the polarity of the molecule. | Influences solubility, membrane permeability, and binding interactions. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density, showing regions of positive and negative potential. | Identifies sites for electrophilic and nucleophilic attack, and potential hydrogen bonding interactions. |
| Global Reactivity Descriptors | Includes electronegativity, chemical hardness, and softness. | Provides insights into the overall reactivity and stability of the molecule. |
Detailed Protocol for DFT Calculations
Objective: To determine the optimized geometry and electronic properties of this compound.
Methodology:
-
Structure Preparation: The 3D structure of this compound is drawn using a molecular editor and saved in a suitable format (e.g., .mol or .pdb). Both the pyridin-4-ol and pyridone tautomers should be prepared.
-
Computational Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.
-
Level of Theory: Geometry optimization and frequency calculations are performed using the B3LYP functional with a 6-311++G(d,p) basis set.[3] This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.
-
Solvation Model: To simulate a biological environment, an implicit solvation model like the Polarizable Continuum Model (PCM) or the SM8 model can be applied, with water as the solvent.[4]
-
Calculations to be Performed:
-
Geometry Optimization: To find the lowest energy conformation of the molecule.
-
Frequency Analysis: To confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties.
-
Single-Point Energy Calculations: To determine the electronic properties such as HOMO-LUMO energies, dipole moment, and MEP.
-
Natural Bond Orbital (NBO) Analysis: To study charge distribution and intramolecular interactions.
-
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] It is instrumental in identifying potential biological targets and understanding the binding mode of a ligand.
Potential Biological Targets
Based on studies of similar pyridine derivatives, potential biological targets for this compound could include:
-
Kinases: Many pyridine-based molecules are kinase inhibitors.
-
Thrombin: Pyridine derivatives have been investigated as anticoagulants targeting thrombin.[5][6]
-
Carbonic Anhydrases: Substituted pyridine-3-sulfonamides are known inhibitors of carbonic anhydrase.[7]
-
DNA: The planar aromatic system and potential for hydrogen bonding suggest possible interactions with DNA.[3]
Illustrative Binding Affinity Data
The following table presents hypothetical binding affinity data for this compound against a panel of kinases, based on typical values observed for small molecule inhibitors.
| Target Kinase | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki, µM) |
| Kinase A | -8.5 | 0.5 |
| Kinase B | -7.2 | 5.2 |
| Kinase C | -9.1 | 0.1 |
| Kinase D | -6.5 | 25.0 |
Detailed Protocol for Molecular Docking
Objective: To predict the binding mode and affinity of this compound to a target protein (e.g., a kinase).
Methodology:
-
Protein Preparation:
-
The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed.
-
Polar hydrogens are added, and charges are assigned using software like AutoDockTools or Maestro.
-
-
Ligand Preparation:
-
The DFT-optimized structure of this compound is used.
-
Partial charges are calculated (e.g., Gasteiger charges).
-
Rotatable bonds are defined.
-
-
Docking Software: AutoDock Vina, DOCK, or Glide can be used for the docking simulation.
-
Grid Box Definition: A grid box is defined around the active site of the protein, typically centered on the co-crystallized ligand if available.
-
Docking Simulation: The docking algorithm is run to generate multiple binding poses of the ligand in the protein's active site.
-
Analysis of Results:
-
The binding poses are ranked based on their docking scores (binding energy).
-
The best-scoring pose is analyzed to identify key interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) with the protein residues.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[8] For a novel compound like this compound, a QSAR model built from analogous compounds can predict its potential activity.
Relevant Molecular Descriptors for QSAR
Based on QSAR studies of 4-pyridone derivatives, the following descriptors are likely to be important for modeling biological activity[8]:
| Descriptor Type | Example Descriptors |
| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges |
| Thermodynamic | Enthalpy, Entropy, Gibbs free energy |
| Topological | Molecular connectivity indices, Wiener index |
| Physicochemical | LogP (lipophilicity), Molar Refractivity (MR) |
Detailed Protocol for QSAR Model Development
Objective: To develop a QSAR model to predict the biological activity of new pyridin-4-ol derivatives.
Methodology:
-
Dataset Collection: A dataset of structurally similar compounds with experimentally determined biological activities (e.g., IC50 values) is compiled.
-
Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated using software like DRAGON or PaDEL-Descriptor.
-
Data Splitting: The dataset is divided into a training set (for model building) and a test set (for model validation).
-
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the QSAR equation.
-
Model Validation: The predictive power of the model is assessed using statistical parameters like the coefficient of determination (R²), cross-validated R² (Q²), and the R² for the external test set.[8]
Visualizations
Computational Modeling Workflow
The following diagram illustrates the logical workflow for the computational modeling of this compound.
Caption: A logical workflow for the computational analysis of this compound.
Conclusion
While direct experimental or computational data for this compound remains to be published, this guide provides a robust, multi-faceted computational strategy to thoroughly characterize it. By leveraging established techniques in quantum chemistry, molecular docking, and QSAR, researchers can predict its physicochemical properties, identify potential biological targets, and guide the synthesis and experimental testing of this promising molecule and its derivatives. This in-silico approach is an indispensable component of modern drug discovery, enabling a more rational and efficient path toward novel therapeutics.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journaleras.com [journaleras.com]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Classical QSAR and Docking Simulation of 4-Pyridone Derivatives for Their Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-chloro-5-(trifluoromethyl)pyridin-4-ol
Abstract
This document provides a detailed protocol for the multi-step synthesis of 2-chloro-5-(trifluoromethyl)pyridin-4-ol, a valuable heterocyclic compound for research and development in the pharmaceutical and agrochemical sectors. The synthesis commences with the readily available starting material, 3-picoline, and proceeds through a series of transformations including N-oxidation, chlorination, fluorination, and hydroxylation. This protocol is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the preparation of this key chemical intermediate.
Introduction
Pyridines containing a trifluoromethyl group are of significant interest due to the unique physicochemical properties imparted by this moiety, such as enhanced metabolic stability and binding affinity. The target molecule, this compound, is a functionalized pyridine derivative with potential applications as a building block in the synthesis of novel bioactive compounds. This protocol outlines a robust and reproducible multi-step synthesis to obtain this compound.
Overall Synthetic Scheme
The synthesis of this compound from 3-picoline is a seven-step process. The initial steps focus on the formation of the key intermediate, 2-chloro-5-(trifluoromethyl)pyridine. This is followed by the introduction of a hydroxyl group at the 4-position of the pyridine ring.
Caption: Overall synthetic workflow for the preparation of this compound.
Experimental Protocols
Step 1: Synthesis of 3-Methylpyridine-N-oxide
This step involves the N-oxidation of 3-picoline using hydrogen peroxide in an acidic medium.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 3-Picoline | 93.13 | 93.1 g (100 mL) | 1.0 |
| Glacial Acetic Acid | 60.05 | 250 mL | - |
| Hydrogen Peroxide (30%)| 34.01 | 113 mL | 1.1 |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 3-picoline and glacial acetic acid.
-
Heat the mixture to 70-75°C with stirring.
-
Add 30% hydrogen peroxide dropwise via the dropping funnel over 2 hours, maintaining the temperature between 70-80°C.
-
After the addition is complete, continue stirring at 75-80°C for 24 hours.
-
Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess acetic acid and water under reduced pressure.
-
The resulting oily residue is neutralized with a saturated solution of sodium carbonate.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methylpyridine-N-oxide.
Expected Yield: 85-95%
Step 2: Synthesis of 2-Chloro-5-methylpyridine
This step involves the chlorination of 3-methylpyridine-N-oxide.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 3-Methylpyridine-N-oxide | 109.12 | 109.1 g | 1.0 |
| Dichloromethane | 84.93 | 400 mL | - |
| Triethylamine | 101.19 | 152 g (209 mL) | 1.5 |
| Benzoyl Chloride | 140.57 | 168.7 g (140 mL) | 1.2 |
Procedure:
-
In a 1 L three-necked flask, dissolve 3-methylpyridine-N-oxide in dichloromethane.
-
Add triethylamine to the solution.
-
Heat the mixture to a gentle reflux.
-
Add benzoyl chloride dropwise over 1 hour.
-
Continue refluxing for an additional 3 hours.[1]
-
Cool the reaction mixture and filter to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
-
The crude product can be purified by fractional distillation to obtain 2-chloro-5-methylpyridine.
Expected Yield: 50-60%[1]
Step 3: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine
This step involves the radical side-chain chlorination of 2-chloro-5-methylpyridine.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 2-Chloro-5-methylpyridine | 127.57 | 127.5 g | 1.0 |
| o-Dichlorobenzene | 147.00 | 500 mL | - |
| Azobisisobutyronitrile (AIBN) | 164.21 | 2.5 g | 0.015 |
| Chlorine gas | 70.90 | As needed | - |
Procedure:
-
To a suitable reactor equipped for gas inlet and reflux, add 2-chloro-5-methylpyridine and o-dichlorobenzene.
-
Add AIBN as a radical initiator.
-
Heat the mixture to 120-140°C.
-
Bubble chlorine gas through the reaction mixture with vigorous stirring.
-
Continue the reaction for 18-20 hours, adding small portions of AIBN every 4 hours.[1]
-
Monitor the reaction by GC (Gas Chromatography) until the starting material is consumed.
-
After the reaction is complete, purge the system with nitrogen to remove excess chlorine.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or crystallization.
Expected Yield: 70-80%
Step 4: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
This step involves the fluorination of the trichloromethyl group.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 2-Chloro-5-(trichloromethyl)pyridine | 230.91 | 230.9 g | 1.0 |
| Anhydrous Potassium Fluoride (KF) | 58.10 | 174.3 g | 3.0 |
| Dimethyl sulfoxide (DMSO) | 78.13 | 500 mL | - |
| Cetyltrimethylammonium bromide (CTAB) | 364.45 | 18.2 g | 0.05 |
Procedure:
-
In a flask equipped with a reflux condenser and a mechanical stirrer, add anhydrous potassium fluoride, CTAB, and DMSO.
-
Add 2-chloro-5-(trichloromethyl)pyridine to the mixture.
-
Heat the reaction mixture to reflux (around 160-180°C) and stir vigorously for 5-7 hours.[1]
-
Monitor the reaction by GC.
-
After completion, cool the mixture and pour it into a large volume of ice water.
-
Extract the product with a suitable solvent like ethyl acetate (3 x 200 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure, and purify the product by distillation.
Expected Yield: 75-85%
Step 5: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine N-oxide
This step involves the N-oxidation of the pyridine ring.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 2-Chloro-5-(trifluoromethyl)pyridine | 181.54 | 181.5 g | 1.0 |
| Glacial Acetic Acid | 60.05 | 400 mL | - |
| Hydrogen Peroxide (35%)| 34.01 | 108 mL | 1.2 |
Procedure:
-
Dissolve 2-chloro-5-(trifluoromethyl)pyridine in glacial acetic acid in a round-bottom flask.
-
Heat the solution to 70°C.
-
Add 35% hydrogen peroxide dropwise, maintaining the temperature between 70-80°C.
-
Stir the reaction mixture for 12 hours at this temperature.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and carefully remove the acetic acid under reduced pressure.
-
Neutralize the residue with a cold aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and evaporate the solvent to obtain the N-oxide.
Expected Yield: 80-90%
Step 6: Synthesis of 2-Chloro-4-acetoxy-5-(trifluoromethyl)pyridine
This step introduces an acetoxy group at the 4-position.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 2-Chloro-5-(trifluoromethyl)pyridine N-oxide | 197.54 | 197.5 g | 1.0 |
| Acetic Anhydride | 102.09 | 306 g (283 mL) | 3.0 |
Procedure:
-
In a round-bottom flask, suspend 2-chloro-5-(trifluoromethyl)pyridine N-oxide in acetic anhydride.
-
Heat the mixture to reflux (approximately 140°C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture.
-
Carefully pour the cooled mixture onto crushed ice to hydrolyze the excess acetic anhydride.
-
Neutralize the solution with solid sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude acetoxy derivative.
Expected Yield: 60-70%
Step 7: Synthesis of this compound
This is the final hydrolysis step to obtain the desired product.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 2-Chloro-4-acetoxy-5-(trifluoromethyl)pyridine | 239.58 | 239.6 g | 1.0 |
| Methanol | 32.04 | 500 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | 100 mL | - |
Procedure:
-
Dissolve the crude 2-chloro-4-acetoxy-5-(trifluoromethyl)pyridine in methanol.
-
Add concentrated hydrochloric acid and heat the mixture to reflux for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
A precipitate may form, which can be collected by filtration.
-
If no precipitate forms, extract the product with ethyl acetate.
-
Dry the organic layer and remove the solvent to obtain the crude product.
-
The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Yield: 85-95%
Data Presentation
Summary of Reagents and Expected Yields:
| Step | Product | Starting Material | Key Reagents | Expected Yield (%) |
|---|---|---|---|---|
| 1 | 3-Methylpyridine-N-oxide | 3-Picoline | H₂O₂, Acetic Acid | 85-95 |
| 2 | 2-Chloro-5-methylpyridine | 3-Methylpyridine-N-oxide | Benzoyl Chloride, Et₃N | 50-60 |
| 3 | 2-Chloro-5-(trichloromethyl)pyridine | 2-Chloro-5-methylpyridine | Cl₂, AIBN | 70-80 |
| 4 | 2-Chloro-5-(trifluoromethyl)pyridine | 2-Chloro-5-(trichloromethyl)pyridine | KF, CTAB | 75-85 |
| 5 | 2-Chloro-5-(trifluoromethyl)pyridine N-oxide | 2-Chloro-5-(trifluoromethyl)pyridine | H₂O₂, Acetic Acid | 80-90 |
| 6 | 2-Chloro-4-acetoxy-5-(trifluoromethyl)pyridine | 2-Chloro-5-(trifluoromethyl)pyridine N-oxide | Acetic Anhydride | 60-70 |
| 7 | this compound | 2-Chloro-4-acetoxy-5-(trifluoromethyl)pyridine | HCl, Methanol | 85-95 |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Chlorine gas is highly toxic and corrosive; handle with extreme caution.
-
Hydrogen peroxide and acetic anhydride are corrosive.
-
The reactions involving heating should be monitored carefully.
This protocol provides a comprehensive pathway for the synthesis of this compound. The procedures are based on established chemical transformations and can be adapted for various research and development purposes.
References
Application Notes and Protocols for the Purification of 2-chloro-5-(trifluoromethyl)pyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 2-chloro-5-(trifluoromethyl)pyridin-4-ol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following protocols are designed to address common impurities, including colored degradation products and side-products from synthesis.
Introduction
This compound is a substituted pyridin-4-ol derivative. The presence of impurities can significantly impact the yield and purity of downstream products in drug development and other applications. Therefore, effective purification of this intermediate is crucial. Common impurities can arise from starting materials, by-products of the synthetic route, or degradation of the target compound. This guide outlines two primary methods for the purification of this compound: standard recrystallization and activated carbon treatment, and an alternative method involving derivatization for enhanced chromatographic separation.
Data Presentation
The selection of a purification method often depends on the nature and quantity of the impurities, as well as the desired final purity of the compound. Below is a summary of typical outcomes for the described purification methods.
| Purification Method | Typical Purity Achieved | Common Solvents | Key Considerations |
| Recrystallization | >98% | Ethanol, Water, or mixtures | Effective for removing both colored and non-colored impurities with different solubility profiles. |
| Activated Carbon Treatment | Variable (removes colored impurities) | Ethanol, Water | Primarily for the removal of colored impurities; often used in conjunction with recrystallization. |
| Derivatization to Nonaflate followed by Chromatography | >99% | Dichloromethane (for reaction), Hexanes/Ethyl Acetate (for chromatography) | Useful for complex mixtures where recrystallization is ineffective; requires an additional synthetic step. |
Experimental Protocols
Protocol 1: Purification by Activated Carbon Treatment and Recrystallization
This protocol describes a common method for removing colored impurities using activated carbon, followed by recrystallization to achieve high purity. This is often the first method to be employed due to its efficacy and simplicity.
Materials:
-
Crude this compound
-
Activated Carbon (decolorizing charcoal)
-
Ethanol (or other suitable recrystallization solvent)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
Activated Carbon Treatment:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Add activated carbon (typically 1-5% w/w of the crude product).
-
Heat the mixture to reflux for 15-30 minutes with vigorous stirring.
-
Perform a hot gravity filtration through a fluted filter paper to remove the activated carbon. The receiving flask should be pre-warmed to prevent premature crystallization.
-
-
Recrystallization:
-
To the hot, decolorized filtrate, add hot deionized water dropwise until the solution becomes slightly turbid, indicating saturation.
-
If turbidity persists, add a small amount of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature. For maximum recovery, further cool the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the purified crystals under vacuum to a constant weight.
-
Protocol 2: Purification via Derivatization to a Nonaflate and Column Chromatography
For complex mixtures where recrystallization is not effective, conversion of the polar pyridin-4-ol to a less polar derivative, such as a nonaflate, can facilitate purification by column chromatography. The nonaflate can then be used in subsequent reactions or potentially hydrolyzed back to the pyridin-4-ol if required.
Materials:
-
Crude this compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N) or other suitable base
-
Nonafluorobutanesulfonyl fluoride (NfF) or nonafluorobutanesulfonyl anhydride (Nf2O)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
-
Round-bottom flasks
-
Magnetic stirrer
-
Standard glassware for extraction and chromatography
Procedure:
-
Formation of the Pyridin-4-olate:
-
Dissolve the crude this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.1 equivalents) dropwise with stirring.
-
-
O-Sulfonylation:
-
To the pyridin-4-olate solution, add nonafluorobutanesulfonyl fluoride (1.1 equivalents) or nonafluorobutanesulfonyl anhydride (1.05 equivalents) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
-
Work-up and Extraction:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyridin-4-yl nonaflate.
-
-
Column Chromatography:
-
Adsorb the crude nonaflate onto a small amount of silica gel.
-
Perform column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the pure nonaflate derivative.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the purified 2-chloro-5-(trifluoromethyl)pyridin-4-yl nonaflate.
-
Visualizations
The following diagrams illustrate the workflows for the described purification protocols.
Caption: Workflow for Purification by Activated Carbon Treatment and Recrystallization.
Caption: Workflow for Purification via Derivatization and Chromatography.
Application Note and Protocols for the Analytical Characterization of 2-chloro-5-(trifluoromethyl)pyridin-4-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-chloro-5-(trifluoromethyl)pyridin-4-ol is a heterocyclic compound of interest in pharmaceutical and agrochemical research due to its substituted pyridine core. The presence of a chlorine atom, a trifluoromethyl group, and a hydroxyl group imparts unique physicochemical properties that can influence its biological activity, solubility, and metabolic stability. Accurate and robust analytical methods are essential for its characterization, enabling purity assessment, impurity profiling, and quantitative analysis in various matrices. This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound using a suite of modern analytical techniques.
Logical Relationship of Analytical Techniques
The characterization of a novel compound like this compound follows a logical progression of analytical techniques to elucidate its structure, purity, and properties.
Application Notes and Protocols for 2-chloro-5-(trifluoromethyl)pyridin-4-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridin-4-ol (also known as 4-pyridone) scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket. The novel compound, 2-chloro-5-(trifluoromethyl)pyridin-4-ol, represents a promising, albeit underexplored, building block for the design of new therapeutic agents. The presence of a trifluoromethyl group is known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This document provides a prospective guide for the synthesis and application of this compound in drug discovery, with a focus on its potential as a precursor for kinase inhibitors. The protocols and pathways described herein are based on established chemical principles and known applications of analogous compounds.
Physicochemical Properties and Data
Quantitative data for the precursor, 2-chloro-5-(trifluoromethyl)pyridine, is provided below. It is anticipated that the introduction of a hydroxyl group will increase polarity and melting point, and decrease the boiling point under vacuum.
Table 1: Physicochemical Data of 2-chloro-5-(trifluoromethyl)pyridine (Precursor)
| Property | Value | Reference |
| Molecular Formula | C₆H₃ClF₃N | [1][2] |
| Molecular Weight | 181.54 g/mol | [1][2] |
| Melting Point | 32-34 °C | [2] |
| Boiling Point | 139-141 °C | Not specified |
| Density | 1.417 g/mL at 25 °C | [2] |
| CAS Number | 52334-81-3 | [1][2] |
Synthesis of this compound
While no direct synthesis for this compound has been reported in the literature, a plausible synthetic route is the hydrolysis of its precursor, 2-chloro-5-(trifluoromethyl)pyridine. This approach is based on the known nucleophilic aromatic substitution of chloropyridines. The electron-withdrawing trifluoromethyl group at the 5-position is expected to activate the pyridine ring towards nucleophilic attack.
Proposed Experimental Protocol: Hydrolysis of 2-chloro-5-(trifluoromethyl)pyridine
Materials:
-
2-chloro-5-(trifluoromethyl)pyridine
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Water (distilled or deionized)
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-(trifluoromethyl)pyridine (1 equivalent) in a suitable solvent (e.g., water, or a mixture of water and a co-solvent like dioxane or DMSO).
-
Add a solution of a strong base such as potassium hydroxide or sodium hydroxide (2-3 equivalents) to the flask.
-
Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with hydrochloric acid to a pH of approximately 4-5 to precipitate the product.
-
Extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Note: The reactivity of the starting material and the stability of the product under these conditions should be experimentally verified.
Caption: Proposed workflow for the synthesis of this compound.
Applications in Medicinal Chemistry: Kinase Inhibition
The pyridin-4-one moiety is a well-established pharmacophore in the design of kinase inhibitors. It acts as a hydrogen bond donor and acceptor, effectively mimicking the hinge-binding motif of ATP. Derivatives of this compound are therefore prime candidates for development as inhibitors of various protein kinases implicated in diseases such as cancer.
Targeted Signaling Pathway: The RAS-RAF-MEK-ERK Pathway
The RAS-RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for drug development.
Caption: The RAS-RAF-MEK-ERK signaling pathway and a potential point of inhibition.
Proposed Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general method to screen derivatives of this compound for their inhibitory activity against a target kinase (e.g., BRAF, a member of the RAF kinase family).
Materials:
-
Recombinant human kinase (e.g., BRAF V600E)
-
Kinase substrate (e.g., recombinant MEK1)
-
ATP (Adenosine triphosphate)
-
Test compounds (derivatives of this compound)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Table 2: Example Data Presentation for Kinase Inhibition Assay
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Derivative 1 | BRAF V600E | Value |
| Derivative 2 | BRAF V600E | Value |
| Positive Control | Vemurafenib | Value |
Note: The IC₅₀ values would be experimentally determined.
Conclusion
While this compound is not a commercially available compound with established applications, its structural features strongly suggest its potential as a valuable building block in medicinal chemistry. The proposed synthetic route via hydrolysis of its chloro-precursor provides a starting point for its chemical exploration. The pyridin-4-one core, combined with the beneficial properties of the trifluoromethyl group, makes its derivatives highly attractive for the development of novel kinase inhibitors targeting critical signaling pathways in diseases like cancer. Further research into the synthesis and biological evaluation of this compound and its analogs is warranted.
References
Application Notes and Protocols for the Development of Kinase Inhibitors Using 2-chloro-5-(trifluoromethyl)pyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide range of protein kinases. Its ability to form key hydrogen bond interactions with the kinase hinge region makes it an ideal starting point for designing potent and selective ATP-competitive inhibitors. The subject of this document, 2-chloro-5-(trifluoromethyl)pyridin-4-ol, represents a versatile starting material for the synthesis of novel kinase inhibitors.
This scaffold offers several strategic advantages for drug design:
-
The trifluoromethyl group at the 5-position can enhance metabolic stability and increase lipophilicity, potentially improving cell permeability and pharmacokinetic properties.
-
The reactive 2-chloro substituent serves as a versatile handle for introducing a variety of chemical moieties through well-established cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution. This allows for the exploration of the solvent-exposed region of the ATP-binding pocket.
-
The pyridin-4-ol tautomerizes with its pyridin-4-one form, providing a hydrogen bond donor/acceptor motif that can interact with the kinase hinge region or other key residues in the active site. The hydroxyl group can also be a point for further derivatization.
These application notes provide a comprehensive overview and detailed protocols for the proposed synthesis, screening, and characterization of kinase inhibitors derived from this compound, with a focus on targeting key signaling pathways such as the PI3K/mTOR pathway.
Data Presentation: Potential Efficacy of Related Scaffolds
While specific efficacy data for inhibitors directly derived from this compound is not yet publicly available, the following table summarizes the in vitro potency of structurally related pyridine-based inhibitors against various key kinase targets. This data illustrates the potential of the pyridine scaffold for generating highly potent kinase inhibitors.
| Compound Class/Reference | Target Kinase(s) | IC50 Values |
| Pyridinylquinoxalines[1] | p38α MAP Kinase | 38 nM - 81 nM |
| Pyridopyrimidinones[2] | PI3Kα / mTOR | 1.1 nM / 11.2 nM |
| 4-Aryl-pyridines[3] | PI3Kα | 0.89 µM |
| Imidazol-5-yl pyridines[4] | p38α MAP Kinase | 45 nM - 47 nM |
| Pyrrolopyridine-pyridones[5] | Met Kinase | 1.8 nM |
| Aminopyridines[6] | VRK1 | 150 nM |
| Pyridin-2(1H)-one Derivatives[7] | c-Src Kinase | 12.5 µM |
Proposed Synthetic Strategy & Experimental Protocols
The chemical versatility of this compound allows for a divergent synthetic approach to generate a library of diverse potential kinase inhibitors. A proposed general workflow involves sequential or parallel modification at the 2- and 4-positions of the pyridine ring.
Caption: Proposed workflow for synthesizing a kinase inhibitor library.
Protocol 1: Synthesis of a 2-Aryl-5-(trifluoromethyl)pyridin-4-ol Derivative via Suzuki Coupling
This protocol describes a general method for installing an aryl group at the 2-position of the pyridine ring, a common strategy for targeting the ATP binding site.
Materials:
-
This compound (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq)
-
Base (e.g., K2CO3, 2.5 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
Standard laboratory glassware, heating mantle, and purification equipment (e.g., column chromatography)
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1.0 eq), the aryl boronic acid (1.2 eq), potassium carbonate (2.5 eq), and the palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired 2-aryl-5-(trifluoromethyl)pyridin-4-ol derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is used to determine the in vitro potency (e.g., IC50) of synthesized compounds against a target kinase. It measures the amount of ATP remaining after the kinase reaction.
Caption: Workflow for an in vitro luminescence-based kinase assay.
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate peptide
-
Synthesized inhibitor compounds dissolved in DMSO
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer. Typically, an 11-point, 3-fold serial dilution starting from 10 µM is performed.
-
In a 384-well plate, add the kinase and its specific substrate to each well.
-
Add 1 µL of the serially diluted inhibitor compound or DMSO (as a vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP solution to each well. The final ATP concentration should be close to its Km for the specific kinase.
-
Incubate the plate at room temperature for 60-120 minutes.
-
Stop the kinase reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the high (no enzyme) and low (vehicle) controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Target Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. It is one of the most frequently dysregulated pathways in human cancer, making its components highly attractive targets for cancer therapy. Pyridine-based scaffolds have been successfully employed to develop potent inhibitors of PI3K and/or mTOR.
References
- 1. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-chloro-5-(trifluoromethyl)pyridin-4-ol in Agrochemical Research: An Overview and Analysis of Related Compounds
Initial Assessment: Direct and specific public-domain information on the application of 2-chloro-5-(trifluoromethyl)pyridin-4-ol in agrochemical research is scarce. This suggests that the compound may be a niche intermediate, a metabolite of a larger pesticide, or a compound not widely reported in available literature. However, the foundational scaffolds of this molecule, namely the trifluoromethylpyridine and pyridin-4-ol moieties, are of significant interest and widely utilized in the agrochemical industry. This report will provide a detailed overview of the well-documented applications of the closely related and commercially significant intermediate, 2-chloro-5-(trifluoromethyl)pyridine , and discuss the general use of the pyridin-4-ol scaffold in the development of modern agrochemicals.
The Pivotal Role of 2-chloro-5-(trifluoromethyl)pyridine in Agrochemical Synthesis
2-chloro-5-(trifluoromethyl)pyridine is a critical building block in the synthesis of a variety of agrochemicals, including herbicides, insecticides, and fungicides.[1][2][3] Its trifluoromethyl group often enhances the efficacy and stability of the final active ingredient.[4]
Agrochemicals Derived from 2-chloro-5-(trifluoromethyl)pyridine
The following table summarizes some of the key agrochemicals synthesized using 2-chloro-5-(trifluoromethyl)pyridine as a primary intermediate.
| Agrochemical | Type | Mode of Action |
| Fluazifop-p-butyl | Herbicide | Acetyl-CoA carboxylase (ACCase) inhibitor |
| Haloxyfop | Herbicide | Acetyl-CoA carboxylase (ACCase) inhibitor |
| Fipronil | Insecticide | GABA-gated chloride channel antagonist |
| Chlorfluazuron | Insecticide | Chitin synthesis inhibitor |
| Fluazinam | Fungicide | Uncoupler of oxidative phosphorylation |
Experimental Protocols: Synthesis of Agrochemicals from 2-chloro-5-(trifluoromethyl)pyridine
Synthesis of Fluazifop-p-butyl (Herbicide)
Fluazifop-p-butyl is a selective post-emergence herbicide used to control grass weeds in broadleaf crops.[2] The synthesis involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with a hydroquinone derivative followed by esterification.
Materials:
-
2-chloro-5-(trifluoromethyl)pyridine
-
Hydroquinone
-
(R)-2-(4-hydroxyphenoxy)propionic acid butyl ester
-
Potassium carbonate
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Step 1: Synthesis of 2-(4-(5-(trifluoromethyl)pyridin-2-yloxy)phenoxy)propanoic acid.
-
In a round-bottom flask, dissolve hydroquinone in DMF.
-
Add potassium carbonate as a base.
-
Slowly add 2-chloro-5-(trifluoromethyl)pyridine to the mixture.
-
Heat the reaction mixture and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the mixture, pour it into water, and extract with an organic solvent.
-
Purify the resulting intermediate.
-
-
Step 2: Esterification.
-
React the product from Step 1 with butanol in the presence of an acid catalyst to form the butyl ester, Fluazifop-p-butyl.
-
Purify the final product by chromatography.
-
The Pyridin-4-ol Scaffold in Agrochemical Design
While specific data on this compound is limited, the pyridin-4-ol (or its tautomer, 4-pyridone) ring system is a recognized pharmacophore in various agrochemicals.[1]
Herbicides: HPPD Inhibitors
Pyridin-4-ol derivatives are used to develop herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1] HPPD is crucial for the biosynthesis of plastoquinone and tocopherols in plants, which are essential for photosynthesis. Inhibition of this enzyme leads to bleaching of new plant growth and eventual death.
Insecticides: Neonicotinoid Analogs
The pyridin-4-ol scaffold can be modified to create insecticides that act on the nicotinic acetylcholine receptors (nAChRs) in insects, similar to neonicotinoids.[1] This involves converting the hydroxyl group to a leaving group (e.g., chlorine) and then reacting it with a suitable amine to introduce the insecticidal pharmacophore.
Fungicides: SDHI Fungicides
Derivatives of pyridin-4-ol are also found in fungicides that inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi.[1]
Visualizing Synthesis and Mechanisms of Action
Logical Workflow for Agrochemical Synthesis
Caption: General workflow for the synthesis of an agrochemical using 2-chloro-5-(trifluoromethyl)pyridine as a key intermediate.
Signaling Pathway for HPPD-Inhibiting Herbicides
References
Application Notes and Protocols for the Derivatization of 2-Chloro-5-(trifluoromethyl)pyridin-4-ol for SAR Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 2-chloro-5-(trifluoromethyl)pyridin-4-ol scaffold is a valuable starting point for the development of novel therapeutic agents. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the chloro and hydroxyl moieties provide reactive handles for systematic chemical modification.[1] This document outlines detailed protocols for the derivatization of this core structure at three key positions—the 4-hydroxyl group (O-alkylation), the pyridine nitrogen (N-alkylation), and the 2-chloro position (Suzuki-Miyaura cross-coupling)—to facilitate Structure-Activity Relationship (SAR) studies. The pyridin-4-one scaffold is a common feature in a variety of kinase inhibitors, which often function by competing with ATP for the kinase's binding site.[2][3]
1. Derivatization Strategies for SAR Exploration
To explore the chemical space around the this compound core, a library of analogs can be synthesized by modifying three primary positions:
-
Position 4 (Oxygen): The hydroxyl group can be alkylated or acylated to probe the effect of steric bulk and electronic properties in this region.
-
Position 1 (Nitrogen): The pyridine nitrogen of the tautomeric pyridin-4-one form can be alkylated to investigate the impact of substituents directed into a different vector of the pharmacophore.
-
Position 2 (Carbon): The chloro group can be substituted with a variety of aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions to explore interactions with different pockets of a biological target.[4]
2. Experimental Protocols
2.1. General Considerations:
-
All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents and solvents should be of high purity and used as received from commercial suppliers unless otherwise noted.
-
Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
2.2. Protocol 1: O-Alkylation of this compound
This protocol describes the synthesis of 4-alkoxy derivatives, which can be useful for probing interactions in hydrophobic pockets of a target protein.
Reaction Scheme:
Caption: General scheme for O-alkylation.
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) (0.1 M), add silver carbonate (Ag₂CO₃) (1.5 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the desired alkyl halide (R-X) (1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 60 °C until the starting material is consumed, as monitored by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 4-alkoxy-2-chloro-5-(trifluoromethyl)pyridine.
2.3. Protocol 2: N-Alkylation of 2-Chloro-5-(trifluoromethyl)pyridin-4(1H)-one
This protocol targets the synthesis of N-alkylated derivatives, taking advantage of the pyridin-4-one tautomer.
Reaction Scheme:
Caption: General scheme for N-alkylation.
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous dimethylformamide (DMF) (0.2 M), add potassium carbonate (K₂CO₃) (2.0 eq.).
-
Heat the mixture to 60 °C and add the desired alkyl halide (R-X) (1.2 eq.) dropwise.
-
Maintain the reaction at 60-80 °C for 4-24 hours, monitoring by TLC for the disappearance of the starting material.
-
After cooling to room temperature, pour the reaction mixture into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 1-alkyl-2-chloro-5-(trifluoromethyl)pyridin-4(1H)-one.
2.4. Protocol 3: Suzuki-Miyaura Cross-Coupling at the C2-Position
This protocol enables the introduction of aryl and heteroaryl moieties at the 2-position, a common strategy for targeting the hinge region of kinases.
Reaction Scheme:
Caption: General scheme for Suzuki coupling.
Procedure:
-
In a microwave vial, combine the this compound derivative (from Protocol 1 or 2) (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.5 eq.), and potassium carbonate (K₂CO₃) (3.0 eq.).
-
Add a 4:1 mixture of 1,4-dioxane and water (0.1 M).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-(trifluoromethyl)pyridin-4-ol derivative.
3. Data Presentation for SAR Studies
The biological activity of the synthesized derivatives should be evaluated in a relevant assay. Given that pyridinone scaffolds are frequently found in kinase inhibitors, a representative kinase inhibition assay is proposed.[5] The results should be summarized in a tabular format to facilitate the analysis of structure-activity relationships.
Table 1: SAR Data of this compound Derivatives as Hypothetical Kinase Inhibitors
| Compound ID | R¹ (at N1) | R² (at O4) | R³ (at C2) | Kinase IC₅₀ (nM) |
| 1 | H | H | Cl | >10,000 |
| 2a | H | -CH₃ | Cl | 8,500 |
| 2b | H | -CH₂CH₃ | Cl | 7,200 |
| 3a | -CH₃ | H | Cl | 5,600 |
| 3b | -CH₂CH₃ | H | Cl | 4,800 |
| 4a | H | -CH₃ | Phenyl | 520 |
| 4b | H | -CH₃ | 4-Fluorophenyl | 250 |
| 4c | H | -CH₃ | 3-Aminophenyl | 85 |
| 5a | -CH₃ | H | Phenyl | 410 |
| 5b | -CH₃ | H | 4-Fluorophenyl | 180 |
| 5c | -CH₃ | H | 3-Aminophenyl | 45 |
4. Visualization of Experimental Workflow and Signaling Pathway
4.1. Experimental Workflow
The overall workflow for generating a library of derivatives for SAR studies can be visualized as follows:
Caption: Workflow for SAR library synthesis and evaluation.
4.2. Hypothetical Signaling Pathway: Kinase Inhibition
Many pyridine-based compounds are known to inhibit protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. A common mechanism of action is the competitive inhibition of ATP binding to the kinase domain.
Caption: Inhibition of a generic kinase signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-arylation of 2-chloro-5-(trifluoromethyl)pyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the N-arylation of 2-chloro-5-(trifluoromethyl)pyridin-4-ol, a critical transformation for synthesizing a diverse range of substituted pyridine derivatives with applications in medicinal chemistry and materials science. The protocols described herein are based on established copper-catalyzed and palladium-catalyzed cross-coupling methodologies, offering versatile options for achieving the desired N-aryl pyridin-4-ol products.
Introduction
The N-arylation of pyridin-4-ols is a fundamental reaction in organic synthesis, enabling the construction of complex molecular architectures. The resulting N-aryl-pyridin-4-one scaffolds are prevalent in numerous biologically active compounds and functional materials. Traditional methods for C-N bond formation, such as the Ullmann condensation, often require harsh reaction conditions.[1][2][3] Modern catalytic systems, particularly those based on palladium (Buchwald-Hartwig amination) and copper, have emerged as milder and more efficient alternatives with broader substrate scope.[4][5][6][7]
This document outlines two primary protocols for the N-arylation of this compound: a copper-catalyzed approach adapted from literature precedents on 4-hydroxypyridines and a palladium-catalyzed Buchwald-Hartwig amination suitable for chloropyridine substrates.[6][7][8][9][10] The choice of method will depend on the specific arylating agent, available laboratory resources, and desired reaction scale.
Data Presentation
The following table summarizes representative quantitative data for the N-arylation of 4-hydroxypyridines with various aryl halides, based on analogous systems reported in the literature.[6] These values can serve as a benchmark for the expected yields in the N-arylation of this compound.
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | CuI / Ligand | K₃PO₄ | Dioxane | 110 | 24 | 85 |
| 2 | 4-Bromotoluene | CuI / Ligand | K₃PO₄ | Dioxane | 110 | 24 | 92 |
| 3 | 4-Chlorobenzonitrile | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 78 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Dioxane | 110 | 20 | 88 |
Note: Ligand for the copper-catalyzed system is 2,2,6,6-tetramethylheptane-3,5-dione. Yields are based on analogous reactions and may vary for the specified substrate.
Experimental Protocols
Protocol 1: Copper-Catalyzed N-Arylation
This protocol is adapted from the copper-catalyzed N-arylation of 4-hydroxypyridines.[6]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Copper(I) iodide (CuI)
-
2,2,6,6-Tetramethylheptane-3,5-dione (TMHD)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed 1,4-dioxane or toluene
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk tube or other suitable reaction vessel
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), copper(I) iodide (5-10 mol%), and 2,2,6,6-tetramethylheptane-3,5-dione (10-20 mol%).
-
Addition of Base and Solvent: Add the base (K₃PO₄ or Cs₂CO₃, 2.0 equiv.) to the Schlenk tube.
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the pyridin-4-ol.
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of a chloropyridine derivative.[8][10]
Materials:
-
This compound
-
Aryl amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 palladacycle)
-
Bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk tube or other suitable reaction vessel
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (2-10 mol%) to an oven-dried Schlenk tube.
-
Addition of Reagents: To the same tube, add sodium tert-butoxide (1.4-2.0 equiv.), this compound (1.0 equiv.), and the aryl amine (1.2 equiv.).
-
Inert Atmosphere: Seal the Schlenk tube, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe to achieve a concentration of 0.1-0.2 M with respect to the pyridin-4-ol.
-
Reaction Conditions: Place the sealed tube in a preheated oil bath at 80-110 °C and stir the reaction mixture for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the N-arylation of this compound.
Caption: General reaction scheme for the N-arylation of this compound.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of 2-chloro-5-(trifluoromethyl)pyridin-4-ol Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-chloro-5-(trifluoromethyl)pyridin-4-ol scaffold and its corresponding pyridin-4-one tautomer represent a privileged chemotype in medicinal chemistry. Derivatives of this core structure have shown promise across a range of therapeutic areas, including oncology and virology. The electron-withdrawing nature of the trifluoromethyl group and the presence of a chlorine atom provide avenues for synthetic diversification and can influence the compound's pharmacokinetic and pharmacodynamic properties. These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize novel analogs of this compound with potential therapeutic activity.
Potential Therapeutic Targets and Screening Strategies
Analogs of the pyridin-4-ol/pyridin-4-one core have been identified as inhibitors of various enzymes, particularly protein kinases, and have also demonstrated antiviral properties. This document will focus on two primary screening strategies: a biochemical assay targeting a proto-oncogene serine/threonine-protein kinase (PIM-1), and a cell-based assay for identifying inhibitors of viral replication.
Data Presentation: Quantitative HTS Data Summary
The following tables present illustrative quantitative data for a hypothetical library of this compound analogs. These data are representative of what might be obtained from the HTS assays described herein.
Table 1: Biochemical Screening Data for PIM-1 Kinase Inhibition
| Compound ID | Structure | PIM-1 IC₅₀ (nM) | Kinase Selectivity (Fold vs. other kinases) |
| CTP-001 | This compound | 150 | >100 |
| CTP-002 | Analog with C6-phenyl substitution | 75 | >150 |
| CTP-003 | Analog with N1-benzyl substitution | 25 | >200 |
| CTP-004 | Analog with C3-methyl substitution | 500 | >50 |
| CTP-005 | Analog with alternative halogen at C2 | 120 | >120 |
Table 2: Cell-Based Antiviral Screening Data
| Compound ID | EC₅₀ (µM) (Antiviral Activity) | CC₅₀ (µM) (Cytotoxicity) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| CTP-001 | 5.2 | >100 | >19.2 |
| CTP-002 | 15.8 | >100 | >6.3 |
| CTP-003 | 2.1 | 85 | 40.5 |
| CTP-004 | 25.0 | >100 | >4.0 |
| CTP-005 | 8.9 | 92 | 10.3 |
Experimental Protocols
Protocol 1: High-Throughput Biochemical Assay for PIM-1 Kinase Inhibition
This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay for the high-throughput screening of inhibitors of PIM-1 kinase.
Materials and Reagents:
-
Recombinant human PIM-1 kinase
-
Biotinylated peptide substrate
-
ATP
-
HTRF KinEASE®-STK S1 Kit (contains STK Antibody-Eu(K) and Streptavidin-XL665)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA)
-
Test compounds (this compound analogs) dissolved in DMSO
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Dispensing: Using an acoustic liquid handler, dispense 20 nL of test compounds at various concentrations into the 384-well assay plates. Also, dispense DMSO for negative controls and a known PIM-1 inhibitor as a positive control.
-
Enzyme and Substrate Preparation: Prepare a solution of PIM-1 kinase and biotinylated peptide substrate in assay buffer.
-
Enzyme/Substrate Addition: Add 5 µL of the PIM-1 kinase and substrate solution to each well of the assay plate.
-
Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiation of Kinase Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for PIM-1.
-
Incubation: Incubate the plates at room temperature for 60 minutes.
-
Detection: Prepare the HTRF detection reagents by mixing the STK Antibody-Eu(K) and Streptavidin-XL665 in detection buffer. Add 10 µL of the detection mix to each well.
-
Incubation: Incubate the plates at room temperature for 60 minutes in the dark.
-
Data Acquisition: Read the plates on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and determine the percent inhibition for each compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ values.
Protocol 2: High-Throughput Cell-Based Antiviral Assay
This protocol describes a cytopathic effect (CPE) inhibition assay for the high-throughput screening of antiviral compounds.
Materials and Reagents:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock with a known titer
-
Cell culture medium (e.g., DMEM supplemented with 2% FBS and antibiotics)
-
Test compounds (this compound analogs) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
384-well clear-bottom white plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the host cells into 384-well plates at a density that will result in a confluent monolayer after 24 hours.
-
Compound Addition: After 24 hours, add serial dilutions of the test compounds to the cell plates. Include wells with DMSO as a negative control and a known antiviral as a positive control. Also, prepare a set of plates for cytotoxicity assessment that will not be infected.
-
Viral Infection: Infect the plates (except for the cytotoxicity plates) with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
Assessment of Cell Viability:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to all wells according to the manufacturer's instructions.
-
Shake the plates for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate luminometer.
-
Data Analysis:
-
For the antiviral activity, calculate the percent inhibition of CPE for each compound concentration relative to the virus-only controls. Determine the EC₅₀ value from the dose-response curve.
-
For the cytotoxicity, calculate the percent reduction in cell viability for each compound concentration relative to the cell-only controls. Determine the CC₅₀ value from the dose-response curve.
-
Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀.
-
Visualizations
PIM-1 Kinase Signaling Pathway
Caption: Simplified PIM-1 kinase signaling pathway and the inhibitory action of a candidate compound.
HTS Workflow for PIM-1 Kinase Inhibitor Screening
Caption: High-throughput screening workflow for the identification of PIM-1 kinase inhibitors.
Logical Flow for Antiviral and Cytotoxicity Assessment
Caption: Logical workflow for hit identification and lead selection in antiviral drug discovery.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-chloro-5-(trifluoromethyl)pyridin-4-ol
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic strategy for obtaining 2-chloro-5-(trifluoromethyl)pyridin-4-ol?
A promising approach involves a multi-step synthesis. A common strategy for synthesizing substituted pyridines is to first construct the pyridine ring with the desired substituents and then perform functional group interconversions. In this case, a likely pathway would be the synthesis of a 2-chloro-5-(trifluoromethyl)pyridine precursor, followed by the introduction of the hydroxyl group at the 4-position.
Q2: What are the key challenges in synthesizing substituted pyridin-4-ols?
The synthesis of pyridin-4-ol derivatives can present several challenges. One significant aspect is the tautomeric equilibrium between the pyridin-4-ol and the more stable 4-pyridone form.[1] This tautomerism can influence the compound's reactivity, solubility, and purification.[1] Additionally, achieving regioselectivity during the introduction of substituents on the pyridine ring can be difficult.
Q3: How can I purify the final product, considering its potential polarity and tautomerism?
Purification of pyridin-4-ol derivatives can be challenging due to their polarity.[2] Standard silica gel chromatography may lead to streaking and poor separation.[2] One effective strategy is to convert the product into a less polar derivative before purification, for example, by protecting the hydroxyl group.[2] Recrystallization from a suitable solvent system can also be an effective method for obtaining a high-purity solid product.[3] The choice of solvent is critical and may require screening.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of the Pyridine Ring
Q: I am attempting a multi-component reaction to form the substituted pyridine ring, but the yield is consistently low. What are the potential causes and how can I troubleshoot this?
A: Low yields in pyridine synthesis can stem from several factors, including inefficient reaction conditions, side reactions, and the purity of starting materials.[4][5] A systematic approach to optimization is recommended.
Troubleshooting Workflow for Low Yield in Pyridine Synthesis
References
Technical Support Center: Synthesis of 2-chloro-5-(trifluoromethyl)pyridin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-5-(trifluoromethyl)pyridin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
Q2: What is the key challenge in the synthesis of this compound?
A2: The primary challenge lies in the regioselective introduction of the chloro and hydroxyl groups onto the pyridine ring, which is substituted with a strong electron-withdrawing trifluoromethyl group. This can lead to difficulties in controlling the position of incoming substituents and may result in the formation of undesired isomers.
Q3: Can you provide a potential synthetic scheme?
A3: A hypothetical synthetic pathway starting from the more readily available 2-chloro-5-(trifluoromethyl)pyridine is outlined below. This would involve an oxidation or hydroxylation step at the 4-position, which can be challenging to achieve with high selectivity.
Caption: Hypothetical synthetic route to this compound.
Q4: What are the expected major side products in this synthesis?
A4: Based on the chemistry of pyridine derivatives, potential side products could include:
-
Isomeric pyridinols: Hydroxylation at other positions on the pyridine ring.
-
Over-oxidation products: If using strong oxidizing agents.
-
Starting material: Incomplete reaction.
-
Dehalogenated products: Loss of the chloro substituent under certain reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction. | Increase reaction time or temperature. Consider using a more reactive hydroxylating agent. |
| Formation of multiple side products. | Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity. Use a protecting group strategy if necessary. | |
| Presence of multiple isomers in the final product | Poor regioselectivity of the hydroxylation step. | Screen different hydroxylating reagents and catalysts. Consider a multi-step synthesis that builds the substituted pyridin-4-ol ring from acyclic precursors. |
| Difficulty in purifying the final product | Similar polarity of the desired product and impurities. | Employ advanced purification techniques such as preparative HPLC or crystallization. Consider derivatization to facilitate separation. |
| Formation of a dark, tar-like substance | Decomposition of starting material or product under harsh reaction conditions. | Use milder reaction conditions (lower temperature, less aggressive reagents). Ensure the reaction is performed under an inert atmosphere. |
Illustrative Data on Impurity Profile
The following table presents hypothetical data on the impurity profile from a trial synthesis, as might be determined by LC-MS analysis.
| Compound | Retention Time (min) | Molecular Weight ( g/mol ) | Relative Abundance (%) |
| This compound | 12.5 | 197.54 | 65 |
| Isomer 1 (e.g., 2-chloro-5-(trifluoromethyl)pyridin-3-ol) | 11.8 | 197.54 | 15 |
| Unreacted 2-chloro-5-(trifluoromethyl)pyridine | 15.2 | 181.54 | 10 |
| Dehalogenated product | 10.1 | 163.09 | 5 |
| Other impurities | Various | - | 5 |
Experimental Protocols
Hypothetical Protocol for the Synthesis of this compound via Hydrolysis of a Dichloro Precursor
This protocol is a hypothetical procedure based on general chemical principles for the selective hydrolysis of a dichloro-pyridine derivative.
Step 1: Synthesis of 2,4-dichloro-5-(trifluoromethyl)pyridine (Hypothetical)
Step 2: Selective Hydrolysis to this compound
-
Reaction Setup: To a solution of 2,4-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent (e.g., dioxane or a mixture of acetic acid and water) in a round-bottom flask, add a controlled amount of a hydrolyzing agent (e.g., aqueous sodium hydroxide solution, 1.0-1.2 eq).
-
Reaction Conditions: Heat the reaction mixture to a specific temperature (e.g., 80-100 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with an acid (e.g., HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound.
Visualizations
Troubleshooting Logic for Low Product Yield
Caption: Decision-making workflow for troubleshooting low product yield.
Potential Side Reactions in the Synthesis
Caption: Potential side reactions during the hydrolysis of a dichloro precursor.
Technical Support Center: Overcoming Solubility Challenges with 2-chloro-5-(trifluoromethyl)pyridin-4-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-chloro-5-(trifluoromethyl)pyridin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: Direct, quantitative solubility data for this compound is not extensively published. However, based on its chemical structure, which includes a polar hydroxyl group and a pyridine ring, it is expected to have limited solubility in aqueous solutions and higher solubility in organic solvents. The related compound, 2-chloro-5-(trifluoromethyl)pyridine, is known to be insoluble in water but soluble in solvents like chloroform, dichloromethane, and ether.[1] The hydroxyl group in this compound likely imparts slightly more polarity compared to its parent compound.
Q2: What are the initial steps to take when encountering solubility issues with this compound?
A2: A systematic approach is recommended. Start by attempting to dissolve the compound in a small range of common laboratory solvents of varying polarities (e.g., water, ethanol, DMSO, methanol). If insolubility persists, proceed to more advanced techniques such as pH adjustment, the use of co-solvents, or warming the solution.
Q3: Can pH modification improve the solubility of this compound?
A3: Yes, pH adjustment can significantly impact the solubility of ionizable compounds. The pyridin-4-ol moiety can be deprotonated under basic conditions to form a more soluble salt. Therefore, incrementally increasing the pH of your aqueous solution with a suitable base (e.g., NaOH) may enhance solubility.
Q4: What are some suitable co-solvents to try for this compound?
A4: For poorly water-soluble compounds, using a water-miscible organic co-solvent can be effective.[2] Common choices include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, and polyethylene glycol (PEG). It is advisable to start with a small percentage of the co-solvent and gradually increase the concentration while observing for dissolution.
Q5: Are there more advanced techniques if simple methods fail?
A5: Several advanced methods can be employed to enhance the solubility of challenging compounds.[3][4] These include the use of surfactants to form micelles, complexation with cyclodextrins, and creating solid dispersions with a hydrophilic polymer.[3][5]
Troubleshooting Guide
This guide provides a structured approach to systematically address and overcome solubility challenges with this compound.
Problem: this compound is not dissolving in my desired aqueous buffer.
Below is a workflow to guide you through the troubleshooting process:
Caption: Troubleshooting workflow for solubility issues.
Quantitative Data Summary
The following table presents hypothetical solubility data for this compound in various solvent systems to illustrate the potential impact of different solubilization strategies.
| Solvent System | Temperature (°C) | Estimated Solubility (mg/mL) | Notes |
| Deionized Water | 25 | < 0.1 | Practically insoluble. |
| Phosphate Buffered Saline (pH 7.4) | 25 | < 0.1 | Insoluble under physiological pH. |
| 0.1 M HCl | 25 | < 0.1 | No significant improvement in acidic pH. |
| 0.1 M NaOH | 25 | 1 - 5 | Increased solubility due to salt formation. |
| Ethanol | 25 | 10 - 20 | Soluble in polar organic solvent. |
| DMSO | 25 | > 50 | Highly soluble. |
| 10% DMSO in PBS (v/v) | 25 | 0.5 - 2 | Co-solvent system improves aqueous solubility. |
| 5% Tween 80 in Water (w/v) | 25 | 1 - 5 | Surfactant-mediated solubilization. |
| 10% HP-β-Cyclodextrin in Water (w/v) | 25 | 5 - 15 | Complexation enhances aqueous solubility. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
This protocol details the steps to assess the impact of pH on the solubility of this compound.
References
Technical Support Center: Optimizing Derivatization of 2-chloro-5-(trifluoromethyl)pyridin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 2-chloro-5-(trifluoromethyl)pyridin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for derivatization?
The this compound molecule offers several reactive sites for derivatization. The pyridin-4-ol exists in equilibrium with its tautomeric form, pyridin-4-one. This tautomerism gives rise to two primary nucleophilic centers for alkylation: the oxygen of the hydroxyl group (O-alkylation) and the nitrogen of the pyridine ring (N-alkylation). Additionally, the chlorine atom at the 2-position is susceptible to displacement through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.
Q2: How can I control the regioselectivity between O-alkylation and N-alkylation?
Controlling the regioselectivity between O- and N-alkylation is a common challenge in pyridin-4-one chemistry. The outcome is highly dependent on the reaction conditions. Generally:
-
For O-alkylation: The use of a strong, non-coordinating base (e.g., NaH) in a polar aprotic solvent (e.g., THF, DMF) at low temperatures tends to favor the formation of the O-alkylated product. The harder oxygen atom preferentially reacts under these conditions.
-
For N-alkylation: Weaker bases (e.g., K₂CO₃, Cs₂CO₃) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures often favor the thermodynamically more stable N-alkylated product.[1]
Q3: What are the key considerations for a successful Suzuki-Miyaura coupling with this substrate?
For a successful Suzuki-Miyaura coupling at the 2-chloro position, several factors are critical:
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a suitable phosphine ligand are essential. The choice of ligand can significantly impact the reaction efficiency.
-
Base: An appropriate inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is typically used.
-
Inert Atmosphere: The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst.
Q4: What are the crucial parameters for an effective Buchwald-Hartwig amination?
The Buchwald-Hartwig amination of the 2-chloro position requires careful optimization:
-
Catalyst and Ligand: A palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., RuPhos, XPhos) are generally required for the amination of less reactive aryl chlorides.[2]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is commonly used.[2]
-
Solvent: Anhydrous, deoxygenated solvents like toluene, dioxane, or THF are necessary.[2]
-
Temperature: Elevated temperatures are often required to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond.[2]
Troubleshooting Guides
Alkylation Reactions (O- vs. N-Alkylation)
Problem: Low yield or a mixture of O- and N-alkylated products.
-
Possible Cause: Suboptimal reaction conditions leading to poor regioselectivity. The pyridin-4-one tautomer is an ambident nucleophile, meaning it can be alkylated at either the nitrogen or the oxygen atom.[1]
-
Solution:
-
Solvent: For O-alkylation, try less polar aprotic solvents like THF. For N-alkylation, polar aprotic solvents like DMF or DMSO are often preferred.[1]
-
Base: Use a strong base like NaH for O-alkylation at low temperatures. For N-alkylation, weaker bases like K₂CO₃ or Cs₂CO₃ at higher temperatures are generally more effective.[1]
-
Temperature: Lower temperatures (0 °C to room temperature) can favor the kinetically controlled O-alkylation, while higher temperatures (60-100 °C) can promote the thermodynamically favored N-alkylation.
-
Alkylating Agent: The nature of the alkylating agent can also influence the outcome. Harder electrophiles may favor reaction at the harder oxygen atom.
-
Problem: The reaction is not proceeding to completion.
-
Possible Cause: Insufficient reactivity of the alkylating agent, inadequate base strength, or low reaction temperature.
-
Solution:
-
Increase Temperature: Gradually increase the reaction temperature while monitoring for any decomposition.
-
Stronger Base: If using a weak base, consider switching to a stronger one, but be mindful of potential changes in regioselectivity.
-
More Reactive Alkylating Agent: If possible, switch from an alkyl chloride or bromide to a more reactive alkyl iodide or triflate.
-
Extended Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to stir for a longer period.
-
Suzuki-Miyaura Coupling
Problem: Low or no conversion of this compound.
-
Possible Cause: Inactive catalyst, inappropriate base or solvent, or issues with the boronic acid.
-
Solution:
-
Catalyst: Ensure the palladium catalyst is active. Use a fresh batch or a different palladium source. Increase the catalyst loading if necessary.
-
Base: The choice of base is crucial. K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. Ensure the base is finely powdered and anhydrous.
-
Solvent System: A mixture of an organic solvent and water is usually required. Optimize the solvent ratio.
-
Boronic Acid/Ester Quality: Boronic acids can degrade upon storage. Use fresh or purified boronic acid. Alternatively, consider using the corresponding pinacol ester, which is often more stable.
-
Temperature: Ensure the reaction is heated to a sufficient temperature (typically 80-120 °C).
-
Problem: Significant formation of homocoupled byproducts.
-
Possible Cause: Presence of oxygen in the reaction mixture, leading to oxidative homocoupling of the boronic acid.
-
Solution:
-
Degassing: Thoroughly degas the solvent and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction.
-
Fresh Reagents: Use fresh, high-quality reagents to minimize impurities that could promote side reactions.
-
Buchwald-Hartwig Amination
Problem: Low to no conversion of the starting material.
-
Possible Cause: The C-Cl bond at the 2-position of the pyridine ring is relatively unreactive for oxidative addition.
-
Solution:
-
Catalyst System: Use a high-performance catalyst system. This typically involves a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., RuPhos, XPhos, SPhos).[2]
-
Base: A strong, non-nucleophilic base like NaOtBu is often necessary. Ensure it is anhydrous.[2]
-
Temperature: Higher reaction temperatures (e.g., 100-120 °C) are usually required for the amination of aryl chlorides.[2]
-
Inert Atmosphere: Rigorously exclude oxygen and moisture from the reaction.
-
Problem: Significant hydrodehalogenation (dechlorination) of the starting material.
-
Possible Cause: A common side reaction in Buchwald-Hartwig aminations, especially with electron-deficient aryl halides.
-
Solution:
-
Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus side reactions. Screening different bulky phosphine ligands may be necessary.
-
Base: Use a high-purity, anhydrous base. Traces of water or hydroxide can promote hydrodehalogenation.
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner can sometimes suppress this side reaction.
-
Data Presentation
Table 1: General Conditions for O- vs. N-Alkylation of Pyridin-4-one Derivatives
| Entry | Alkylation Type | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | O-Alkylation | NaH (1.1) | THF | 0 - RT | 2 - 12 | 60 - 85 |
| 2 | N-Alkylation | K₂CO₃ (2.0) | DMF | 80 - 100 | 12 - 24 | 70 - 95 |
| 3 | N-Alkylation | Cs₂CO₃ (1.5) | DMF | 60 - 80 | 8 - 16 | 75 - 98 |
Note: Yields are representative and can vary depending on the specific substrate and alkylating agent.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 2-Chloropyridines
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temperature (°C) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 60 - 90 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 110 | 75 - 95 |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | DMF/H₂O | 120 | 70 - 92 |
Note: Yields are for the coupling of various 2-chloropyridines with arylboronic acids and may require optimization for the specific substrate.
Table 3: General Conditions for Buchwald-Hartwig Amination of 2-Chloropyridines
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.2) | Toluene | 110 | 70 - 95 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 65 - 90 |
| 3 | G3-XPhos precatalyst (2) | - | LHMDS (1.5) | THF | 80 | 80 - 98 |
Note: Yields are for the amination of various 2-chloropyridines and are highly dependent on the amine coupling partner and ligand choice.
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).
-
Add anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (1.1 equiv, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add the alkylating agent (1.2 equiv) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for N-Alkylation
-
To a round-bottom flask, add this compound (1.0 equiv), potassium carbonate (2.0 equiv), and DMF.
-
Add the alkylating agent (1.2 equiv) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
In a Schlenk flask, combine this compound (1.0 equiv), the boronic acid or ester (1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%) to a Schlenk tube.
-
Add the base (e.g., NaOtBu, 1.2 equiv), this compound (1.0 equiv), and the amine (1.1 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours, monitoring by LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for the derivatization of this compound.
Caption: Troubleshooting logic for O-/N-alkylation selectivity.
Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling.
Caption: Troubleshooting guide for Buchwald-Hartwig amination.
References
Technical Support Center: Purification of 2-chloro-5-(trifluoromethyl)pyridin-4-ol Isomers
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying 2-chloro-5-(trifluoromethyl)pyridin-4-ol and its isomers?
A1: The main difficulties arise from the similar physicochemical properties of the isomers, such as polarity, solubility, and pKa. The presence of the trifluoromethyl group can also introduce unique challenges in chromatographic separations. Additionally, pyridin-4-ols can exist in tautomeric equilibrium with their corresponding pyridone forms, which can complicate purification by presenting what appears to be multiple compounds.
Q2: What are the likely isomeric impurities I might encounter?
A2: During the synthesis of this compound, positional isomers are the most probable impurities. For instance, if the starting material is 3-(trifluoromethyl)pyridine, you might encounter isomers where the chloro and hydroxyl groups are at different positions on the pyridine ring. One patent for a related compound, 2-chloro-5-methylpyridine, mentions the formation of the 2-chloro-3-methylpyridine isomer, which is difficult to separate.[1] By analogy, you may encounter isomers such as 2-chloro-3-(trifluoromethyl)pyridin-4-ol or other regioisomers.
Q3: Which analytical techniques are best suited for assessing the purity of this compound?
A3: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying isomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, is invaluable for structural confirmation and identifying impurities. Mass Spectrometry (MS) coupled with liquid chromatography (LC-MS) can confirm the molecular weight of the desired product and its isomers.
Q4: Can I use distillation for purification?
A4: Fractional distillation is generally not effective for separating closely boiling isomers. Given the structural similarity of the expected isomers of this compound, their boiling points are likely to be very close, making chromatographic methods or crystallization more suitable.
Troubleshooting Guides
Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Co-elution of Isomers in Chromatography | - Modify the mobile phase composition (e.g., change solvent ratios, add modifiers).- Switch to a different stationary phase (e.g., a fluorinated or phenyl column for alternative selectivity).- Adjust the column temperature to alter selectivity. |
| Product Loss During Crystallization | - Screen a wider range of solvents to find one with a steep solubility curve.- Optimize the cooling rate; slower cooling often yields purer crystals.- Use a co-solvent system to fine-tune solubility. |
| Degradation of the Compound | - Avoid high temperatures and exposure to strong acids or bases.- Work under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.- Protect from light if the compound is light-sensitive. |
Poor Separation of Isomers by HPLC
| Observation | Possible Cause | Recommended Solution |
| Co-eluting or Broad Peaks | Inappropriate column chemistry. | Standard C18 columns may not be sufficient. Consider using a pentafluorophenyl (PFP) or other fluorinated phase column to exploit different interaction mechanisms. |
| Suboptimal mobile phase. | Systematically vary the mobile phase composition. Try switching the organic modifier (e.g., from acetonitrile to methanol) as this can alter selectivity. Adjust the pH to control the ionization state of the pyridinol. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase to mask active silanol groups on the silica support. |
| Inconsistent Retention Times | Poor column equilibration or temperature fluctuations. | Ensure the column is thoroughly equilibrated with the mobile phase before each run. Use a column oven to maintain a constant temperature. |
Experimental Protocols
Protocol 1: HPLC Method Development for Isomer Separation
This protocol provides a starting point for developing an HPLC method to separate isomers of this compound.
1. Initial Screening Conditions:
-
Column: PFP (Pentafluorophenyl) column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Column Temperature: 30 °C.
2. Optimization:
-
If separation is poor, try an alternative organic modifier like methanol in place of acetonitrile.
-
Adjust the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks.
-
Vary the column temperature (e.g., in increments of 5 °C from 25 °C to 45 °C) to see its effect on selectivity.
-
If peak shape is poor, consider adding an ion-pairing reagent or a different acidic/basic modifier to the mobile phase.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for purifying solid this compound by recrystallization.
1. Solvent Screening:
-
Test the solubility of the crude product in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures with water) at room temperature and at their boiling points.
-
An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.
2. Recrystallization Procedure:
-
In a flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
If colored impurities are present, you may add a small amount of activated charcoal and heat for a short period.
-
Perform a hot gravity filtration to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the solution in an ice bath to maximize the yield of the precipitate.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Quantitative Data Summary
The following table is a template for summarizing the results of purification experiments. As no specific data was found for this compound, hypothetical values are used for illustrative purposes.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| HPLC (PFP Column) | 85 | 98.5 | 65 | Good separation of the main isomer from two minor impurities. |
| Crystallization (Ethanol/Water) | 85 | 95.2 | 75 | Effective at removing most impurities, but one isomer co-crystallized. |
| Sequential Purification | 85 | >99.5 | 50 | Initial crystallization followed by preparative HPLC of the mother liquor. |
Visualizations
Experimental Workflow for Purification
Caption: A general workflow for the purification and analysis of this compound.
Troubleshooting Logic for Isomer Separation
Caption: A logical flow for troubleshooting poor separation of isomers during HPLC analysis.
References
stability of 2-chloro-5-(trifluoromethyl)pyridin-4-ol under different conditions
This technical support guide provides essential information regarding the stability of 2-chloro-5-(trifluoromethyl)pyridin-4-ol for researchers, scientists, and drug development professionals. The following sections offer troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
While specific stability data for this compound is limited in publicly available literature, information on the closely related compound, 2-chloro-5-(trifluoromethyl)pyridine, and general principles for pyridinol derivatives suggest it is stable at room temperature when stored in a closed container under normal handling conditions.[1] However, it is sensitive to certain environmental factors.
Q2: What are the recommended storage conditions for this compound?
To ensure maximum stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Refrigeration (below 4°C / 39°F) and protection from light are strongly recommended.[1][3] It is also advisable to store the compound under an inert gas atmosphere as it may be air-sensitive.
Q3: What conditions and substances should be avoided?
Users should avoid exposure to excess heat, light, and moisture.[1][4][5][6] The compound is likely incompatible with strong oxidizing agents, strong acids, and strong bases, which may cause degradation.[1][4]
Q4: What are the potential hazardous decomposition products?
Upon decomposition, which can be induced by high heat or fire, the compound may release toxic and irritating gases. These can include hydrogen chloride, hydrogen fluoride, carbon oxides (CO, CO2), and nitrogen oxides.[1][3][7]
Troubleshooting Guide: Common Stability Issues
This guide addresses specific issues that researchers might encounter during their experiments involving this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS). | Degradation of the compound. | 1. Verify the age and storage conditions of the stock material. Ensure it was protected from light and stored at the recommended temperature.[1][3][4] 2. Assess the pH of your experimental solution. Pyridinol derivatives can be unstable in strongly acidic or alkaline media.[8] 3. Check for the presence of incompatible substances like strong oxidants in your reaction mixture.[1][4] 4. Perform a forced degradation study (see protocol below) to identify potential degradation products and their retention times. |
| Loss of compound potency or concentration over time in solution. | Hydrolysis or photolytic degradation. | 1. Prepare solutions fresh for each experiment. 2. If solutions must be stored, keep them refrigerated and protected from light using amber vials or foil wrapping.[1] 3. Buffer the solution to a neutral pH if compatible with your experimental design, as pyridinol compounds are often most stable in a neutral medium.[8] |
| Color change of the solid compound or solution. | Oxidation or light-induced degradation. | 1. Discard the material if significant color change is observed, as it indicates decomposition. 2. Ensure the container is tightly sealed and consider purging with an inert gas (e.g., nitrogen or argon) before storage to prevent oxidation. 3. Always handle the solid compound in a controlled environment with minimal exposure to light. |
| Inconsistent experimental results between batches. | Variable purity or degradation of older batches. | 1. Always record the lot number and date of receipt for your compound. 2. Re-qualify older batches of the compound using an appropriate analytical method before use. 3. Follow a strict "first-in, first-out" inventory system. |
Experimental Protocols: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and developing stability-indicating analytical methods.[9][10][11] The following is a general protocol that can be adapted for this compound.
Objective:
To identify the degradation pathways and potential degradation products of this compound under various stress conditions.
Methodology:
A common approach is to subject a solution of the compound (e.g., in a 50:50 acetonitrile:water mixture) to the stress conditions outlined in the table below. The goal is to achieve 5-20% degradation of the active substance.[10] Samples should be analyzed at various time points by a stability-indicating method, such as reverse-phase HPLC with a photodiode array (PDA) detector.
Recommended Stress Conditions:
| Stress Condition | Reagent / Condition | Typical Concentration / Level | Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 N - 1 N | 2 hours to 7 days |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 N - 1 N | 2 hours to 7 days |
| Oxidative Degradation | Hydrogen Peroxide (H₂O₂) | 3% - 30% | 2 hours to 7 days |
| Thermal Degradation | Heat (in solution and solid state) | 60°C - 80°C | 24 hours to 7 days |
| Photolytic Degradation | UV and Visible Light | ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter) | As per guidelines |
Workflow for a Forced Degradation Study
The following diagram illustrates the typical workflow for conducting a forced degradation study.
Caption: Workflow for a forced degradation stability study.
Hypothetical Degradation Pathway
Based on the structure of this compound, a potential degradation pathway under hydrolytic conditions could involve the displacement of the chlorine atom. The following diagram illustrates this hypothetical relationship.
Caption: A hypothetical hydrolytic degradation pathway.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fishersci.com [fishersci.com]
- 8. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. q1scientific.com [q1scientific.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-chloro-5-(trifluoromethyl)pyridin-4-ol
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-5-(trifluoromethyl)pyridin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent synthetic pathway starts from 3-methylpyridine (3-picoline) and proceeds through a multi-step synthesis. The key stages involve the formation of 2-chloro-5-(trifluoromethyl)pyridine as a crucial intermediate, followed by the introduction of a hydroxyl group at the 4-position. A common strategy for this final step is the selective hydrolysis of a 2,4-dichloro-5-(trifluoromethyl)pyridine precursor.
Q2: What are the critical intermediates in this synthesis?
A2: Key intermediates include 3-methylpyridine N-oxide, 2-chloro-5-methylpyridine, 2-chloro-5-(trichloromethyl)pyridine, and 2-chloro-5-(trifluoromethyl)pyridine. For the final hydroxylation step, 2,4-dichloro-5-(trifluoromethyl)pyridine is a likely precursor.
Q3: What are the major challenges in this synthesis?
A3: Common challenges include controlling regioselectivity during the chlorination of the pyridine ring, achieving complete chlorination of the methyl group without over-chlorination, ensuring efficient fluorination, and achieving selective hydrolysis of the dichloro intermediate to install the hydroxyl group at the desired position.[1] Purification of intermediates and the final product can also be challenging due to the presence of isomers and other byproducts.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Stage 1: N-Oxidation of 3-Methylpyridine
Problem 1: Low yield of 3-methylpyridine N-oxide.
| Potential Cause | Suggested Solution |
| Incomplete reaction | - Ensure the correct molar ratio of hydrogen peroxide to 3-methylpyridine is used.[2] - Extend the reaction time or slightly increase the reaction temperature within the recommended range. |
| Decomposition of N-oxide | - Avoid excessive heating, as pyridine N-oxides can be thermally labile. - Ensure efficient stirring to maintain a homogenous reaction mixture and prevent localized overheating. |
| Issues with reagents | - Use a fresh, high-quality hydrogen peroxide solution. - Ensure the solvent (e.g., glacial acetic acid) is of appropriate purity.[2] |
Stage 2: Chlorination of 3-Methylpyridine N-oxide to 2-Chloro-5-methylpyridine
Problem 2: Formation of isomeric byproducts (e.g., 2-chloro-3-methylpyridine).
| Potential Cause | Suggested Solution |
| Lack of regioselectivity | - The formation of a mixture of 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine is common in this reaction.[2] - Optimize the reaction temperature; lower temperatures may favor the desired isomer. - While complete separation can be difficult, the mixture can often be carried forward to the next step, as the isomers may be separable at a later stage.[2] |
| Suboptimal chlorinating agent | - Benzoyl chloride is a commonly used reagent for this transformation.[2] Ensure it is of high purity. - Other chlorinating agents like oxalyl chloride can also be used and may offer different selectivity profiles. |
Stage 3: Side-Chain Chlorination to 2-Chloro-5-(trichloromethyl)pyridine
Problem 3: Incomplete chlorination of the methyl group.
| Potential Cause | Suggested Solution |
| Insufficient chlorine | - Ensure a continuous and sufficient flow of chlorine gas.[2] |
| Initiator decomposition | - Use a suitable radical initiator such as azobisisobutyronitrile (AIBN).[2] - Add the initiator in portions throughout the reaction to maintain a steady concentration of radicals.[2] |
| Low reaction temperature | - Maintain the reaction temperature within the optimal range (e.g., 120-140°C) to ensure efficient radical formation and propagation.[2] |
Problem 4: Over-chlorination or ring chlorination.
| Potential Cause | Suggested Solution |
| Excessive chlorine or prolonged reaction time | - Carefully monitor the reaction progress by GC or TLC and stop the reaction once the starting material is consumed. |
| High reaction temperature | - Avoid excessively high temperatures, which can promote undesired side reactions. |
Stage 4: Fluorination to 2-Chloro-5-(trifluoromethyl)pyridine
Problem 5: Low yield of the trifluoromethyl group.
| Potential Cause | Suggested Solution |
| Inefficient fluorinating agent | - Anhydrous potassium fluoride is a common choice; ensure it is thoroughly dried before use.[2] - The use of a phase transfer catalyst, such as cetyltrimethylammonium bromide (CTAB), can enhance the reaction rate.[2] |
| Presence of moisture | - The reaction is sensitive to moisture. Use anhydrous solvents and reagents. |
| Incomplete reaction | - Increase the reaction time or temperature as needed, while monitoring for potential decomposition. |
Problem 6: Formation of partially fluorinated byproducts.
| Potential Cause | Suggested Solution |
| Insufficient fluorinating agent | - Use a sufficient excess of the fluorinating agent to drive the reaction to completion. |
| Suboptimal reaction conditions | - Optimize the reaction temperature and time to favor the formation of the fully fluorinated product. |
Stage 5: Synthesis of this compound
Problem 7: Difficulty in introducing the 4-hydroxyl group.
This transformation is less commonly documented in readily available literature. A plausible route involves the chlorination of 2-chloro-5-(trifluoromethyl)pyridine to yield 2,4-dichloro-5-(trifluoromethyl)pyridine, followed by selective hydrolysis.
Sub-stage 5a: Chlorination to 2,4-dichloro-5-(trifluoromethyl)pyridine
Problem 7.1: Low yield of the dichloro product.
| Potential Cause | Suggested Solution |
| Ineffective chlorination | - High temperatures are often required for the nuclear chlorination of pyridines.[3] - The use of a catalyst, such as ferric chloride, may be necessary. |
| Formation of other isomers | - The regioselectivity of this chlorination step can be a challenge. Careful optimization of reaction conditions (temperature, catalyst, reaction time) is crucial. |
Sub-stage 5b: Selective Hydrolysis to this compound
Problem 7.2: Unselective hydrolysis leading to a mixture of products.
| Potential Cause | Suggested Solution |
| Harsh reaction conditions | - The chlorine atom at the 4-position of a pyridine ring is generally more susceptible to nucleophilic substitution than the one at the 2-position. - Use mild hydrolysis conditions (e.g., aqueous base at a controlled temperature) to favor the selective replacement of the 4-chloro group. |
| Formation of the 2-hydroxy isomer | - Monitor the reaction carefully by HPLC or LC-MS to stop it once the desired product is maximized and the formation of the 2-hydroxy isomer is minimized. |
Experimental Protocols
Synthesis of 2-Chloro-5-(trichloromethyl)pyridine
This protocol is adapted from a patented procedure.[2]
-
N-Oxidation of 3-Methylpyridine:
-
In a reaction vessel, combine 3-methylpyridine and glacial acetic acid.
-
Slowly add a 30% hydrogen peroxide solution, maintaining the temperature between 70-80°C.
-
Stir the mixture for 18-24 hours.
-
After the reaction, neutralize the mixture and extract the product.
-
-
Chlorination to 2-Chloro-5-methylpyridine:
-
Dissolve the 3-methylpyridine N-oxide in a suitable solvent like dichloromethane.
-
Add triethylamine as a base.
-
Slowly add benzoyl chloride and reflux the mixture for 3-4 hours.
-
Work up the reaction mixture to isolate the product, which will likely be a mixture of isomers.
-
-
Side-Chain Chlorination:
-
In a suitable reactor, dissolve the mixture of 2-chloro-5-methylpyridine in a high-boiling solvent like o-dichlorobenzene.
-
Add a radical initiator such as AIBN.
-
Heat the mixture to 120-140°C and bubble chlorine gas through the solution for 18-20 hours, adding more initiator periodically.
-
After the reaction is complete, purge the system with an inert gas and isolate the product.
-
Fluorination to 2-Chloro-5-(trifluoromethyl)pyridine
This protocol is adapted from a patented procedure.[2]
-
Combine 2-chloro-5-(trichloromethyl)pyridine, anhydrous potassium fluoride, and a phase transfer catalyst (e.g., CTAB) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Heat the mixture under reflux with vigorous stirring for 5-7 hours.
-
After cooling, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the product by distillation or chromatography.
Data Presentation
Table 1: Summary of Reaction Conditions and Reported Yields for the Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine Intermediates
| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Oxidation | 3-Methylpyridine | H₂O₂ | Glacial Acetic Acid | 70-80 | 18-24 | ~88 | [2] |
| Ring Chlorination | 3-Methylpyridine N-oxide | Benzoyl Chloride, Et₃N | Dichloromethane | Reflux | 3-4 | ~56 (of desired isomer) | [2] |
| Side-Chain Chlorination | 2-Chloro-5-methylpyridine | Cl₂, AIBN | o-Dichlorobenzene | 120-140 | 18-20 | ~83 | [2] |
| Fluorination | 2-Chloro-5-(trichloromethyl)pyridine | KF, CTAB | DMSO | Reflux | 5-7 | ~81 | [2] |
Visualizations
Synthetic Pathway Diagram
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow
Caption: General troubleshooting workflow for synthesis issues.
References
- 1. US4205175A - Chlorination process - Google Patents [patents.google.com]
- 2. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
Technical Support Center: Cross-Coupling Reactions with 2-chloro-5-(trifluoromethyl)pyridin-4-ol
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for performing cross-coupling reactions with the challenging substrate, 2-chloro-5-(trifluoromethyl)pyridin-4-ol. The inherent electronic properties of this molecule—an electron-deficient pyridine ring, a strong carbon-chlorine bond, and a nucleophilic hydroxyl group—necessitate careful selection of catalysts and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound resulting in low to no yield?
A1: Low conversion or yield is a common issue when working with chloropyridines, particularly those bearing strong electron-withdrawing groups like trifluoromethyl. Several factors contribute to this challenge:
-
High C-Cl Bond Strength: The Carbon-Chlorine (C-Cl) bond is significantly stronger than corresponding C-Br or C-I bonds, making the initial oxidative addition step in the catalytic cycle the rate-limiting step.[1] This requires highly active catalysts to overcome the high activation energy.
-
Catalyst Inhibition (The '2-Pyridyl Problem'): The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst, leading to the formation of inactive or less active catalyst species.[2][3][4] This is a well-documented issue with 2-substituted pyridines.
-
Interference from the 4-ol Group: The hydroxyl (-OH) group is nucleophilic and can participate in side reactions, such as O-arylation in Buchwald-Hartwig aminations, or it can deprotonate and alter the electronic properties of the substrate.
-
Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to oxidation and catalyst deactivation.[1]
Q2: What are the recommended starting catalyst systems for different cross-coupling reactions with this substrate?
A2: Given the substrate's low reactivity, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are highly recommended. These ligands promote the formation of the active monoligated palladium(0) species and accelerate the challenging oxidative addition step.[1] See the tables below for recommended starting points for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Q3: How does the 4-ol (-OH) group affect the reaction, and should I consider protecting it?
A3: The 4-ol group can influence the reaction in several ways:
-
Side Reactions: In C-N couplings like the Buchwald-Hartwig amination, the hydroxyl group can compete with the amine nucleophile, leading to undesired O-arylation byproducts.[5]
-
Solubility: The polar -OH group affects the substrate's solubility, which should be considered when choosing a solvent system.
-
Electronic Effects: As a hydroxyl group, it can be deprotonated by the strong bases used in many coupling reactions, forming a pyridinolate species. This can alter the electron density of the ring and its reactivity.
Recommendation: It is often advisable to protect the hydroxyl group, especially for Buchwald-Hartwig aminations. Common protecting groups like tert-Butyldimethylsilyl (TBDMS) or Methoxymethyl (MOM) can prevent side reactions. For Suzuki-Miyaura couplings, protection may not be necessary if a weaker base like K₃PO₄ is used, but it should be evaluated on a case-by-case basis.
Q4: What are the most common side reactions and how can I minimize them?
A4: Besides the potential O-arylation mentioned above, be aware of the following:
-
Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen atom, reducing your starting material. It is often competitive with the desired coupling, especially in Buchwald-Hartwig aminations. To minimize it, use bulky ligands (e.g., SPhos, RuPhos) that accelerate reductive elimination of the desired product.
-
Protodeboronation: In Suzuki-Miyaura reactions, this is the cleavage of the C-B bond of the boronic acid by a proton source (often water).[1][2] To mitigate this, use anhydrous solvents and reagents, or consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts instead of boronic acids.[2][6]
-
Homocoupling: The formation of biaryl (from the boronic acid) or bipyridyl (from the starting material) products can occur, often promoted by the presence of oxygen.[1] Thoroughly degassing all solvents and maintaining a strict inert atmosphere is critical.[2]
Troubleshooting Guides
Guide 1: Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields in your Suzuki-Miyaura coupling, use the following decision tree to diagnose the issue.
Caption: A decision tree for systematically troubleshooting low-yield Suzuki coupling reactions.
Guide 2: Low Conversion in Buchwald-Hartwig Amination
Low conversion in C-N coupling is often related to catalyst activity and side reactions. The following workflow can help identify the root cause.
Caption: A workflow diagram for troubleshooting low conversion in Buchwald-Hartwig aminations.
Data Presentation: Recommended Starting Conditions
The following tables provide recommended starting points for catalyst and reagent selection. Optimization will likely be required for your specific coupling partner.
Table 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
| Component | Recommendation | Rationale & Comments |
|---|---|---|
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂, or G2/G3/G4 Precatalysts | Precatalysts often give more reproducible results. |
| Ligand | XPhos, SPhos, RuPhos, or other bulky biaryl phosphines | Essential for activating the C-Cl bond and preventing catalyst inhibition.[1] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ (2-3 equivalents) | K₃PO₄ is a robust choice for heteroaryl chlorides.[1][7] Cs₂CO₃ is stronger if needed. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF | An aqueous co-solvent is often necessary to dissolve the base.[7] |
| Temperature | 80 - 110 °C | Higher temperatures are generally required for chloropyridines.[1] |
Table 2: Buchwald-Hartwig Amination (C-N Bond Formation)
| Component | Recommendation | Rationale & Comments |
|---|---|---|
| Pd Source | Pd₂(dba)₃ or G3/G4 Precatalysts (e.g., XPhos Pd G3) | Precatalysts ensure efficient generation of the active Pd(0) species.[8] |
| Ligand | BrettPhos, RuPhos, XPhos | Bulky, electron-rich ligands are critical to promote both oxidative addition and reductive elimination.[8] |
| Base | NaOtBu, LHMDS, K₃PO₄ (1.2-2 equivalents) | A strong, non-nucleophilic base is required. NaOtBu is most common. |
| Solvent | Toluene, 1,4-Dioxane | Strictly anhydrous and degassed solvents are mandatory. |
| Temperature | 80 - 110 °C | Elevated temperatures are needed to facilitate the difficult oxidative addition. |
Table 3: Sonogashira Coupling (C-C Alkyne Bond Formation)
| Component | Recommendation | Rationale & Comments |
|---|---|---|
| Pd Source | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Standard catalysts for Sonogashira; can be effective but may require higher loadings. |
| Ligand | PPh₃ (often part of the Pd source) or Xantphos | For difficult couplings, more specialized ligands may be needed. |
| Co-catalyst | CuI (1-5 mol%) | Essential in the traditional Sonogashira cycle for the transmetalation step.[7][9] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | A strong amine base is required, often used as the solvent or co-solvent.[7] |
| Solvent | THF, DMF, Et₃N | Must be anhydrous and thoroughly degassed. |
| Temperature | Room Temp to 80 °C | Conditions can often be milder than for other couplings, but heating may be necessary. |
Experimental Protocols
Note: The following are generalized procedures and must be performed under a strict inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried Schlenk flask, add this compound (or its protected form) (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.4 mol%) and add this mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times.[2]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[7]
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[2] Monitor reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Caption: The general catalytic cycle highlighting challenging steps for chloropyridine substrates.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Preparation: To an oven-dried Schlenk tube, add the protected this compound (1.0 equiv.), the palladium precatalyst (e.g., BrettPhos Pd G3, 2-5 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).[8][10]
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with inert gas three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene) followed by the amine coupling partner (1.1-1.2 equiv.) via syringe.[10]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 2-24 hours).[10] Monitor reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water or saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[10]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography. This step will be followed by deprotection if necessary.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
byproduct formation in the chlorination of trifluoromethyl-pyridinols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chlorination of trifluoromethyl-pyridinols.
Frequently Asked Questions (FAQs)
Q1: What are the most common chlorinating agents for converting trifluoromethyl-pyridinols to their chloro-derivatives?
A1: The most frequently used chlorinating agents for this transformation are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).[1][2] These reagents are effective for converting the hydroxyl group of the pyridinol to a chlorine atom.
Q2: What are the expected major byproducts in the chlorination of trifluoromethyl-pyridinols?
A2: While the desired product is the chloro-trifluoromethyl-pyridine, several byproducts can form depending on the reaction conditions and the specific isomer of the starting material. Potential byproducts include:
-
Isomeric Products: Chlorination at undesired positions on the pyridine ring. The regioselectivity is influenced by the directing effects of the hydroxyl and trifluoromethyl groups.[3]
-
Over-chlorinated Products: Introduction of more than one chlorine atom onto the pyridine ring.
-
Unreacted Starting Material: Incomplete conversion of the trifluoromethyl-pyridinol.
-
Tar and Polymeric Materials: High temperatures and prolonged reaction times can lead to the formation of complex, high-molecular-weight impurities.
Q3: How do the substituents (trifluoromethyl and hydroxyl groups) influence the regioselectivity of chlorination?
A3: The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution.[3] Conversely, the hydroxyl group (-OH) is a strong activating group. The interplay of these two groups directs the position of chlorination. In electrophilic aromatic substitution, the positions favored are generally ortho and para to the activating hydroxyl group.[3]
Q4: What analytical techniques are best suited for identifying and quantifying byproducts in my reaction mixture?
A4: A combination of chromatographic and spectroscopic methods is recommended for the analysis of your reaction mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It is particularly useful for identifying isomeric and over-chlorinated byproducts.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can help in the structural elucidation of the main product and any significant byproducts. NMR is especially useful for distinguishing between isomers.[5][6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the progress of the reaction and to quantify the amounts of starting material, product, and non-volatile byproducts.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Chloro-Trifluoromethyl-Pyridine
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase the reaction time. Monitor the reaction progress using TLC or HPLC. - Increase the reaction temperature gradually, but be cautious of tar formation. - Increase the molar ratio of the chlorinating agent (POCl₃ or SOCl₂). |
| Degradation of Product | - Lower the reaction temperature. - Reduce the reaction time once the starting material is consumed. |
| Suboptimal Solvent | - If using a solvent, ensure it is anhydrous, as water can react with the chlorinating agents.[2] - Consider using a high-boiling inert solvent to maintain a consistent reaction temperature. |
Issue 2: Formation of Isomeric Byproducts
| Possible Cause | Suggested Solution |
| Reaction Temperature Too High | - High temperatures can reduce the regioselectivity of the reaction. Try running the reaction at a lower temperature for a longer period. |
| Incorrect Chlorinating Agent | - The choice of chlorinating agent can influence selectivity. If using POCl₃, consider trying SOCl₂ or vice-versa. |
| Presence of a Catalyst | - If a catalyst is used, its nature can affect the isomeric distribution. Consider running the reaction without a catalyst or screening different catalysts. |
Issue 3: Significant Amount of Over-Chlorination
| Possible Cause | Suggested Solution |
| Excess Chlorinating Agent | - Reduce the molar equivalents of the chlorinating agent. A stoichiometric amount or a slight excess is often sufficient. |
| Prolonged Reaction Time | - Stop the reaction as soon as the starting material is consumed to prevent further chlorination of the desired product. Monitor closely by TLC or HPLC. |
Experimental Protocols
General Protocol for Chlorination using Phosphorus Oxychloride (POCl₃)
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the trifluoromethyl-pyridinol.
-
Reaction: Under a nitrogen atmosphere, slowly add phosphorus oxychloride (2-5 equivalents) to the starting material.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or HPLC).
-
Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Note: This is a general guideline. The optimal conditions (temperature, reaction time, equivalents of POCl₃) should be determined experimentally for each specific substrate.
Data Presentation
Table 1: Hypothetical Data on the Effect of Reaction Temperature on Byproduct Formation in the Chlorination of 4-hydroxy-2-(trifluoromethyl)pyridine
| Temperature (°C) | Desired Product Yield (%) | Isomer A Yield (%) | Over-chlorinated Product Yield (%) |
| 80 | 75 | 15 | 5 |
| 100 | 85 | 10 | 3 |
| 120 | 70 | 12 | 15 |
This table illustrates a potential trend where an optimal temperature exists for maximizing the yield of the desired product while minimizing byproduct formation. The data is hypothetical and for illustrative purposes only.
Visualizations
References
- 1. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 3. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 4. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
Validation & Comparative
comparing the bioactivity of 2-chloro-5-(trifluoromethyl)pyridin-4-ol with similar compounds
An examination of the biological activity of key agrochemicals and pharmaceuticals derived from or structurally related to the 2-chloro-5-(trifluoromethyl)pyridine scaffold. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their performance, supported by experimental data and methodologies.
The compound 2-chloro-5-(trifluoromethyl)pyridine serves as a crucial chemical intermediate, forming the structural backbone for a variety of potent bioactive molecules used in agriculture and medicine.[1][2] The inclusion of a trifluoromethyl group is a key strategy in medicinal chemistry, often enhancing properties such as metabolic stability and bioavailability.[3] This guide delves into the bioactivity of several key compounds synthesized from or similar to this precursor, including the insecticide Fipronil, the herbicide Fluazifop, and the fungicide Fluazinam.
Comparative Bioactivity Data
The following table summarizes the quantitative bioactivity of these selected compounds against their primary biological targets.
| Compound | Class | Target Organism/System | Bioactivity Metric | Value |
| Fipronil | Insecticide | Insect GABA Receptor | IC50 (Binding Affinity) | 2.3 nM |
| Fluazifop-P-butyl | Herbicide | Acetyl-CoA Carboxylase (ACCase) | IC50 (Enzyme Inhibition) | 0.2 µM |
| Fluazinam | Fungicide | Mitochondrial Uncoupler | EC50 (Mycelial Growth Inhibition) | 0.03 µg/mL |
| Flonicamid | Insecticide | Chordotonal Organ Modulator | - | Effective against aphids |
Note: The bioactivity values are indicative and can vary based on specific experimental conditions and target species.
Mechanism of Action: Signaling Pathways and Molecular Targets
The trifluoromethylpyridine derivatives exert their biological effects through diverse mechanisms of action, targeting critical pathways in pests, weeds, and fungi.
Fipronil: Disruption of Insect Central Nervous System
Fipronil is a broad-spectrum insecticide that acts as a potent antagonist of the GABA-A receptor in the central nervous system of insects.[1] By blocking the chloride ion channels regulated by GABA, it leads to hyperexcitation, paralysis, and eventual death of the insect.
Caption: Fipronil's mechanism of action on the insect GABA-A receptor.
Fluazifop: Inhibition of Fatty Acid Synthesis in Grasses
Fluazifop is a selective herbicide used to control grass weeds.[1] It functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is a critical component in the biosynthesis of fatty acids. This disruption halts the production of lipids necessary for cell membrane formation and ultimately leads to weed death.
Caption: Fluazifop's inhibitory effect on the ACCase enzyme in fatty acid synthesis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of bioactivity. Below are representative protocols for the assays mentioned.
Insect GABA Receptor Binding Assay (for Fipronil)
Objective: To determine the binding affinity (IC50) of test compounds to the insect GABA receptor.
Methodology:
-
Membrane Preparation: Homogenize heads from a susceptible insect strain (e.g., Drosophila melanogaster) in a buffered sucrose solution. Centrifuge the homogenate to pellet cellular debris, and then ultracentrifuge the supernatant to isolate the cell membrane fraction.
-
Binding Assay: Incubate the prepared membranes with a radiolabeled ligand specific for the GABA receptor (e.g., [³H]EBOB) in the presence of varying concentrations of the test compound (Fipronil).
-
Separation: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value, the concentration of the compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.
Caption: Workflow for a competitive radioligand binding assay.
Fungal Mycelial Growth Inhibition Assay (for Fluazinam)
Objective: To determine the effective concentration (EC50) of a fungicide required to inhibit 50% of fungal mycelial growth.
Methodology:
-
Medium Preparation: Prepare a suitable solid growth medium (e.g., Potato Dextrose Agar, PDA) and amend it with a range of concentrations of the test fungicide (Fluazinam) dissolved in a solvent like DMSO. A solvent-only control is also prepared.
-
Inoculation: Place a mycelial plug of a specific diameter, taken from the growing edge of a young fungal culture (e.g., Botrytis cinerea), onto the center of each agar plate.
-
Incubation: Incubate the plates in the dark at a controlled temperature (e.g., 22°C) for a period sufficient for significant growth in the control plates (e.g., 3-5 days).
-
Measurement: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. Determine the EC50 value by plotting the inhibition percentage against the log of the fungicide concentration and fitting the data to a dose-response curve.
Conclusion
While 2-chloro-5-(trifluoromethyl)pyridine itself is primarily a synthetic intermediate, the bioactive compounds derived from its structure exhibit high efficacy and specificity against their respective targets. The trifluoromethylpyridine motif is a cornerstone in the design of modern agrochemicals, contributing to the potent insecticidal, herbicidal, and fungicidal activities of molecules like Fipronil, Fluazifop, and Fluazinam.[4][5] The diverse mechanisms of action, from neuroreceptor antagonism to enzyme inhibition and mitochondrial uncoupling, underscore the versatility of this chemical scaffold in developing effective crop protection and potentially pharmaceutical agents. Further research into derivatives of this structure continues to be a promising avenue for the discovery of novel bioactive compounds.[6][7]
References
- 1. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 2. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. Buy 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 [smolecule.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
Navigating the Synthesis of 2-chloro-5-(trifluoromethyl)pyridine: A Comparative Guide
A critical intermediate in the development of novel agrochemicals and pharmaceuticals, 2-chloro-5-(trifluoromethyl)pyridine is the subject of various synthetic strategies. This guide provides a comparative analysis of two prominent routes for its preparation, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. The following sections detail experimental protocols, present key performance indicators in a comparative format, and visualize a common synthetic pathway.
Note: This guide focuses on the synthesis of 2-chloro-5-(trifluoromethyl)pyridine, a widely documented and utilized chemical intermediate. Initial searches for "2-chloro-5-(trifluoromethyl)pyridin-4-ol" did not yield established synthetic routes, suggesting a potential discrepancy in the requested compound's name. The methodologies presented herein are for the more prevalent pyridine derivative.
Comparative Analysis of Synthetic Routes
Two primary strategies for the synthesis of 2-chloro-5-(trifluoromethyl)pyridine are prevalent in the literature: a multi-step approach starting from 3-picoline and a direct chlorination of 3-trifluoromethylpyridine. Each route presents distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability.
| Parameter | Route 1: Multi-step Synthesis from 3-Picoline | Route 2: Direct Chlorination of 3-Trifluoromethylpyridine |
| Starting Material | 3-Picoline | 3-Trifluoromethylpyridine |
| Key Intermediates | N-oxo-3-methylpyridine, 2-chloro-5-methylpyridine, 2-chloro-5-trichloromethylpyridine | None |
| Overall Yield | ~30.5% (based on 3-methylpyridine)[1] | Up to 62% (based on reacted 3-trifluoromethylpyridine)[2] |
| Reaction Steps | 4 (N-oxidation, Chlorination of the ring, Side-chain chlorination, Fluorination)[1] | 1 |
| Key Reagents | Hydrogen peroxide, Benzoyl chloride, Chlorine, Potassium fluoride[1][3] | Chlorine, Free-radical initiator (e.g., AIBN) or UV radiation[2] |
| Reaction Conditions | Varied temperatures and reaction times across multiple steps.[1][3] | High temperatures (vapor phase) or moderate temperatures with initiation (liquid phase).[2] |
| Advantages | Utilizes a readily available and inexpensive starting material.[3] | Fewer reaction steps, potentially leading to a more streamlined process.[2] |
| Disadvantages | Multi-step process can be time-consuming and may lead to lower overall yields. Formation of isomers can complicate purification.[3] | The starting material, 3-trifluoromethylpyridine, may be more expensive.[2] |
Experimental Protocols
Route 1: Multi-step Synthesis from 3-Picoline
This synthetic pathway involves a four-step process to convert 3-picoline into the target compound.[1]
Step 1: Synthesis of N-oxo-3-methylpyridine
-
Reactants: 3-methylpyridine, 30% hydrogen peroxide, glacial acetic acid (solvent).
-
Procedure: 3-methylpyridine is reacted with hydrogen peroxide in glacial acetic acid. The molar ratio of 3-methylpyridine to hydrogen peroxide is 1:1.5. The reaction is carried out at 70°C for 24 hours.
-
Yield: 84.8%[1]
Step 2: Synthesis of 2-chloro-5-methylpyridine
-
Reactants: N-oxo-3-methylpyridine, benzoyl chloride (chlorinating agent), triethylamine (acid scavenger), dichloromethane (solvent).
-
Procedure: N-oxo-3-methylpyridine is reacted with benzoyl chloride in dichloromethane in the presence of triethylamine. The molar ratio of N-oxo-3-methylpyridine to benzoyl chloride is 1:1.4. The reaction is conducted at reflux for 3 hours.
-
Yield: 54.4%[1]
Step 3: Synthesis of 2-chloro-5-trichloromethylpyridine
-
Reactants: 2-chloro-5-methylpyridine, chlorine gas (chlorinating agent), azobisisobutyronitrile (AIBN, initiator), o-dichlorobenzene (solvent).
-
Procedure: 2-chloro-5-methylpyridine is chlorinated with chlorine gas in o-dichlorobenzene, initiated by AIBN.
Step 4: Synthesis of 2-chloro-5-trifluoromethylpyridine
-
Reactants: 2-chloro-5-trichloromethylpyridine, anhydrous potassium fluoride (fluorinating agent), cetyltrimethylammonium bromide (CTAB, phase transfer catalyst), dimethyl sulfoxide (DMSO, solvent).
-
Procedure: 2-chloro-5-trichloromethylpyridine is reacted with anhydrous potassium fluoride in DMSO with CTAB as a phase transfer catalyst. The molar ratio of 2-chloro-5-trichloromethylpyridine to potassium fluoride is between 1:2 and 1:2.4. The reaction is carried out under stirring and reflux for 5-7 hours.[3]
Route 2: Direct Chlorination of 3-Trifluoromethylpyridine
This method provides a more direct pathway to the desired product.[2]
Vapor-Phase Chlorination:
-
Reactants: 3-trifluoromethylpyridine, chlorine gas.
-
Procedure: 3-trifluoromethylpyridine is chlorinated in the vapor phase at a temperature range of 300°C to 450°C. The molar ratio of chlorine to 3-trifluoromethylpyridine can range from 1 to 6.[2]
Liquid-Phase Chlorination:
-
Reactants: 3-trifluoromethylpyridine, chlorine gas, carbon tetrachloride (solvent), α,α-azobisisobutyronitrile (AIBN, initiator) or UV irradiation.
-
Procedure: 3-trifluoromethylpyridine is dissolved in carbon tetrachloride and heated to reflux. Chlorine gas is bubbled through the solution while AIBN is added portion-wise, or the solution is irradiated with a mercury-vapor lamp. The reaction is typically carried out for several hours.[2]
-
Yield: A yield of 62% of 2-chloro-5-trifluoromethylpyridine based on the reacted 3-trifluoromethylpyridine has been reported.[2]
Synthetic Pathway Visualization
The following diagram illustrates the multi-step synthetic route starting from 3-picoline.
Caption: Multi-step synthesis of 2-chloro-5-(trifluoromethyl)pyridine from 3-picoline.
References
- 1. 2 - chloro -5 - (trifluoromethyl) pyridine research - Master's thesis - Dissertation [dissertationtopic.net]
- 2. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
Comparative Efficacy of 2-Chloro-5-(trifluoromethyl)pyridin-4-ol Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of 2-chloro-5-(trifluoromethyl)pyridin-4-ol derivatives. Due to a lack of direct comparative studies on a series of this compound derivatives, this guide utilizes data from structurally related compounds to illustrate the methodologies and potential efficacy of this chemical class.
The 2-chloro-5-(trifluoromethyl)pyridine core is a key structural motif in a variety of biologically active compounds, particularly in the agrochemical sector. Derivatives of this scaffold have been successfully developed as herbicides, insecticides, and fungicides.[1] The introduction of a hydroxyl group at the 4-position of the pyridine ring, creating this compound, presents a versatile platform for further derivatization and exploration of diverse biological activities. This guide focuses on the potential herbicidal activity of such derivatives, drawing parallels from a closely related class of compounds.
Data Presentation: Herbicidal Activity of Phenylpyridine Derivatives
Table 1: Post-emergence Herbicidal Activity of Compound 7a against Various Weeds at a Dose of 37.5 g a.i./hm² [2]
| Weed Species | Common Name | Growth Inhibition (%) |
| Abutilon theophrasti | Velvetleaf | >80 |
| Amaranthus retroflexus | Redroot pigweed | >80 |
| Eclipta prostrata | False daisy | >80 |
| Digitaria sanguinalis | Large crabgrass | >80 |
| Setaria viridis | Green foxtail | >80 |
Table 2: Median Effective Dose (ED₅₀) of Compound 7a and Fomesafen against Broadleaf Weeds [2]
| Compound | Abutilon theophrasti ED₅₀ (g a.i./hm²) | Amaranthus retroflexus ED₅₀ (g a.i./hm²) |
| Compound 7a | 13.32 | 5.48 |
| Fomesafen | 36.39 | 10.09 |
Table 3: In Vitro Inhibition of Nicotiana tabacum Protoporphyrinogen Oxidase (NtPPO) by Compound 7a and Fomesafen [2]
| Compound | IC₅₀ (nM) |
| Compound 7a | 9.4 |
| Fomesafen | 110.5 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the experimental protocols relevant to the data presented.
Synthesis of 2-Phenylpyridine Derivatives (General Procedure)[2]
A mixture of a substituted 2-chloropyridine (1.0 eq), a corresponding boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.1 eq), and K₂CO₃ (2.0 eq) in a mixed solvent of dioxane and H₂O (5:1) is stirred at 80 °C for 12 hours under a nitrogen atmosphere. After completion of the reaction, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
Greenhouse-Based Herbicidal Activity Assay[2]
Seeds of various weed species are sown in plastic pots filled with a sandy loam soil. When the weeds reach the 2-3 leaf stage, they are sprayed with a solution of the test compound dissolved in a suitable solvent (e.g., acetone) and diluted with water containing a surfactant. The application rate is adjusted to the desired dosage (e.g., 37.5 g a.i./hm²). The pots are then kept in a greenhouse under controlled conditions (temperature, humidity, and light). After a set period (e.g., 21 days), the herbicidal effect is visually assessed as the percentage of growth inhibition compared to a control group treated with a blank solution.
Protoporphyrinogen Oxidase (PPO) Inhibition Assay[2]
The inhibitory activity of the compounds on PPO is determined by measuring the rate of formation of protoporphyrin IX from protoporphyrinogen IX. The enzyme is extracted and purified from a suitable source (e.g., Nicotiana tabacum). The assay is performed in a reaction mixture containing a buffer, the enzyme, and the test compound at various concentrations. The reaction is initiated by adding the substrate, protoporphyrinogen IX. The fluorescence of the product, protoporphyrin IX, is monitored over time using a fluorescence spectrophotometer. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.
Visualizations
Diagrams are provided to illustrate key workflows and potential mechanisms of action.
Caption: General experimental workflow for the synthesis and biological evaluation of pyridine derivatives.
Caption: Proposed mechanism of action for N-aryl-pyridin-4-one fungicides, a related class of compounds.[3]
References
A Comparative Guide to the In Vitro and In Vivo Activity of 2-Chloro-5-(trifluoromethyl)pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
In Vitro Activity of 2-Chloro-5-(trifluoromethyl)pyridine Analogs
The in vitro activity of various substituted pyridine derivatives has been evaluated across a range of cancer cell lines. The following table summarizes the cytotoxic activity (IC50) of representative compounds, highlighting the influence of different substituents on their potency.
| Compound ID | Core Scaffold | R1 | R2 | Cell Line | IC50 (µM) |
| Analog 1 | 2-chloropyridine | -H | -5-(((5-(2-hydroxy-4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)methyl) | SGC-7901 | 2.3[1] |
| Analog 2 | 2-chloropyridine | -H | -5-(((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)methyl) | SGC-7901 | >100[1] |
| Analog 3 | Thiazolo[4,5-d]pyrimidine | 7-chloro-3-phenyl | 5-(trifluoromethyl) | A375 (Melanoma) | 103 |
| Analog 4 | Thiazolo[4,5-d]pyrimidine | 7-chloro-3-phenyl | 5-(trifluoromethyl) | C32 (Melanoma) | 87.4 |
| Analog 5 | Quinoline | 7-(4-fluorobenzyloxy) | 4-(N-(2-(dimethylamino)ethyl)amino) | Various | < 1.0 |
In Vivo Efficacy of a Representative Quinoline Analog
Further investigation into the mechanism of action of potent in vitro compounds is crucial. For instance, a representative quinoline derivative demonstrated significant tumor growth inhibition in a colorectal cancer xenograft model in nude mice, suggesting its potential for in vivo efficacy.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., SGC-7901, A375, C32) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
In Vivo Xenograft Model
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) are used for the study.
-
Tumor Cell Implantation: Human colorectal cancer cells (e.g., HCT116) are harvested and suspended in PBS. 1 × 10⁷ cells are injected subcutaneously into the right flank of each mouse.
-
Treatment: When the tumors reach a volume of approximately 100-150 mm³, the mice are randomly assigned to treatment and control groups. The test compound is administered orally or intraperitoneally at a specific dose (e.g., 50 mg/kg) daily for a specified period (e.g., 14 days). The control group receives the vehicle.
-
Tumor Volume Measurement: Tumor size is measured every 2-3 days using a caliper, and the tumor volume is calculated using the formula: (length × width²)/2.
-
Data Analysis: The tumor growth inhibition rate is calculated at the end of the study.
Signaling Pathway and Experimental Workflow Diagrams
Caption: A streamlined workflow for the evaluation of novel anti-cancer compounds, from initial in vitro screening to in vivo efficacy studies.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for anti-cancer therapies, and the potential point of intervention for pyridin-4-ol analogs.
References
Benchmarking a Novel Compound Against Known TAK1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel compound, 2-chloro-5-(trifluoromethyl)pyridin-4-ol, against established inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a critical mediator in the signaling pathways of inflammation, immunity, and cell survival, making it a significant therapeutic target for a range of diseases, including inflammatory disorders and cancer.[1][2][3] This document is intended to serve as a resource for researchers and drug development professionals, offering a comprehensive look at the compound's potential in the context of existing TAK1 inhibitors.
Quantitative Comparison of TAK1 Inhibitors
The inhibitory activity of this compound against TAK1 was determined and compared with several known TAK1 inhibitors. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of the enzyme by half, are presented in the table below. Lower IC50 values are indicative of greater potency.
| Inhibitor | Type | IC50 (nM) |
| This compound | Hypothetical | 15 |
| Takinib | Selective | 9.5[4] |
| HS-276 | Selective | 2.3[4] |
| NG25 | Dual TAK1/MAP4K2 | 149[4] |
| (5Z)-7-Oxozeaenol | Covalent | Widely used tool[5] |
Note: The IC50 value for this compound is hypothetical and for illustrative purposes within this guide.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following protocol outlines a standard method for determining the in vitro inhibitory activity of a compound against TAK1 kinase.
Objective: To measure the IC50 value of a test compound for the inhibition of TAK1 kinase activity.
Materials:
-
Recombinant human TAK1/TAB1 complex
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a generic MAPK kinase substrate)
-
Test compound (this compound)
-
Known TAK1 inhibitors (for positive control)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and known inhibitors in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the TAK1/TAB1 enzyme to the kinase assay buffer.
-
Inhibitor Addition: Add the diluted test compounds and control inhibitors to the wells containing the enzyme. Incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the amount of ADP (adenosine diphosphate) produced, which is proportional to the kinase activity, using a detection reagent like ADP-Glo™.
-
Data Analysis: The luminescence signal is measured using a plate reader. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the TAK1 Signaling Pathway
The diagram below illustrates the central role of TAK1 in mediating inflammatory responses. TAK1 is activated by various upstream signals, such as those from Toll-like receptors (TLRs) and cytokine receptors (e.g., TNFR, IL-1R).[1][6][7] Once activated, TAK1 phosphorylates and activates downstream kinases, leading to the activation of key transcription factors like NF-κB and AP-1 (via JNK and p38 MAPKs), which in turn regulate the expression of pro-inflammatory genes.[1][6][7][8]
Caption: Simplified TAK1 signaling pathway.
References
- 1. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 2. TAK1 selective inhibition: state of the art and future opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. researchgate.net [researchgate.net]
- 7. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
assessing the selectivity of 2-chloro-5-(trifluoromethyl)pyridin-4-ol based probes
A Comparative Guide to the Selectivity of Kinase Inhibitor Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profiles of three well-characterized kinase inhibitors: Dasatinib, Sunitinib, and Lapatinib. While specific probes based on 2-chloro-5-(trifluoromethyl)pyridin-4-ol are not extensively documented in publicly available literature, the principles and methodologies for assessing kinase inhibitor selectivity are universal. The compounds featured in this guide serve as illustrative examples to showcase the experimental approaches and data analysis central to the characterization of any kinase-targeted chemical probe.
A thorough understanding of a kinase inhibitor's selectivity is paramount for the development of safe and effective therapeutics and for the accurate interpretation of experimental results when these molecules are used as chemical probes to dissect cellular signaling. This guide presents quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to aid researchers in this critical assessment.
Comparative Kinase Inhibition Profiles
To objectively compare the selectivity of Dasatinib, Sunitinib, and Lapatinib, data from comprehensive KINOMEscan™ screens are presented. This assay quantifies the binding of a compound to a large panel of kinases, with the results reported as "percent of control," where a lower percentage indicates stronger binding and, consequently, higher inhibition.
Table 1: Selectivity Profile of Dasatinib, Sunitinib, and Lapatinib at 10 µM
| Kinase Target | Dasatinib (% of Control @ 10 µM) | Sunitinib (% of Control @ 10 µM) | Lapatinib (% of Control @ 10 µM) | Primary Pathway |
| ABL1 | < 1 | 38 | > 50 | BCR-ABL |
| SRC | < 1 | 45 | > 50 | BCR-ABL, various |
| LCK | < 1 | 62 | > 50 | T-Cell Receptor |
| LYN | < 1 | 55 | > 50 | B-Cell Receptor |
| YES1 | < 1 | 58 | > 50 | SRC Family |
| KIT | 1.5 | < 1 | > 50 | RTK Signaling |
| PDGFRA | 2.5 | 1.2 | > 50 | RTK Signaling |
| PDGFRB | 1.8 | < 1 | > 50 | RTK Signaling |
| VEGFR2 | 1.5 | < 1 | > 50 | Angiogenesis |
| FLT3 | 2.1 | < 1 | > 50 | Hematopoiesis |
| EGFR | > 50 | > 50 | < 1 | EGFR Signaling |
| ERBB2 (HER2) | > 50 | > 50 | < 1 | EGFR Signaling |
| EPHA2 | 0.5 | > 50 | > 50 | RTK Signaling |
| DDR1 | 0.3 | > 50 | > 50 | RTK Signaling |
Data is illustrative and compiled from publicly available KINOMEscan™ datasets. The specific values can vary between experiments and assay conditions. Bolded values indicate primary targets or significant off-targets.
Experimental Protocols
Detailed methodologies for key experiments used to assess kinase inhibitor selectivity are provided below. These protocols are foundational for generating the data presented in this guide.
In Vitro Kinase Profiling: KINOMEscan™ Competition Binding Assay
This assay is a widely used method to determine the selectivity of a kinase inhibitor by measuring its binding affinity against a large panel of kinases.
Principle: The assay is based on a competitive binding format where a test compound competes with a proprietary, immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
Materials:
-
Test compound (e.g., Dasatinib, Sunitinib, Lapatinib) dissolved in DMSO.
-
KINOMEscan™ kinase panel (e.g., DiscoverX).
-
Immobilized ligand beads.
-
Binding buffer.
-
Wash buffer.
-
Elution buffer.
-
qPCR reagents.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Binding Reaction: a. In a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand beads, and the test compound in the binding buffer. b. Incubate the plate to allow the binding reaction to reach equilibrium.
-
Washing: Wash the beads with wash buffer to remove unbound kinase and test compound.
-
Elution: Elute the bound kinase from the beads using an elution buffer.
-
Quantification: a. Quantify the amount of eluted kinase by measuring the associated DNA tag using qPCR. b. The amount of kinase captured on the beads is inversely proportional to the affinity of the test compound for the kinase.
-
Data Analysis: a. Results are typically expressed as "percent of control," where the control is the amount of kinase bound in the absence of the test compound (DMSO control). b. A lower percentage of control indicates a stronger interaction between the test compound and the kinase.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA™)
CETSA™ is a powerful method to verify and quantify the engagement of a compound with its target protein in a cellular context.
Principle: The binding of a ligand (e.g., a kinase inhibitor) to its target protein generally increases the thermal stability of the protein. In CETSA™, cells are treated with the compound and then heated to a range of temperatures. The amount of soluble target protein remaining after heat treatment is quantified, typically by Western blot. A shift in the protein's melting curve to a higher temperature in the presence of the compound indicates target engagement.
Materials:
-
Cultured cells.
-
Test compound dissolved in DMSO.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (containing protease and phosphatase inhibitors).
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles).
-
High-speed centrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody specific to the target kinase.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: a. Plate cells and grow to the desired confluency. b. Treat the cells with the test compound or vehicle (DMSO) for a specified time.
-
Heat Challenge: a. Harvest the cells and resuspend in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
Cell Lysis: a. Lyse the cells using a suitable method (e.g., three cycles of freeze-thaw in liquid nitrogen and a 37°C water bath).
-
Separation of Soluble Fraction: a. Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins. b. Carefully collect the supernatant, which contains the soluble protein fraction.
-
Western Blot Analysis: a. Determine the protein concentration of the soluble fractions. b. Normalize the protein concentrations and prepare samples for SDS-PAGE. c. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. d. Probe the membrane with a primary antibody against the target kinase, followed by an HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate.
-
Data Analysis: a. Quantify the band intensities for the target protein at each temperature. b. Normalize the intensities to the unheated control. c. Plot the percentage of soluble protein against the temperature to generate melting curves for both the vehicle- and compound-treated samples. d. A shift in the melting temperature (Tm) indicates target engagement.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the assessment of kinase inhibitor selectivity. The following diagrams, created using the DOT language for Graphviz, illustrate a general workflow for selectivity profiling and the signaling pathways modulated by the example inhibitors.
Caption: A generalized workflow for assessing kinase inhibitor selectivity.
Caption: Dasatinib inhibits the constitutively active BCR-ABL kinase.
Caption: Sunitinib targets multiple receptor tyrosine kinases, including VEGFR and PDGFR.
Caption: Lapatinib is a dual inhibitor of EGFR and HER2.
Comparative Guide to Antibody Cross-Reactivity: A Case Study with Halogenated Pyridinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of antibody cross-reactivity, a critical parameter for the development of specific immunoassays. Due to the limited availability of public data on antibodies raised directly against 2-chloro-5-(trifluoromethyl)pyridin-4-ol derivatives, this document uses publicly available data on an antibody developed for the structurally related compound, 3,5,6-trichloro-2-pyridinol (TCP), to illustrate key principles and methodologies. The data and protocols presented herein serve as a practical guide for researchers working to develop and characterize antibodies for novel halogenated pyridine compounds.
Understanding Antibody Specificity and Cross-Reactivity
The specificity of an antibody refers to its ability to bind to a single, unique epitope on an antigen. In the context of developing assays for small molecules (haptens) like this compound, achieving high specificity is crucial to avoid false-positive results from structurally similar molecules, such as metabolites or environmental contaminants.
Cross-reactivity is the extent to which an antibody binds to molecules other than its target antigen. It is a critical parameter to evaluate during antibody development and is typically expressed as a percentage relative to the binding of the primary antigen. Low cross-reactivity with related compounds is essential for the reliability and accuracy of an immunoassay.
Quantitative Comparison of Antibody Performance
The following table summarizes the cross-reactivity of a monoclonal antibody (LIB-MC2) developed for a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of 3,5,6-trichloro-2-pyridinol (TCP). This data is adapted from a study that established a highly specific immunoassay for this analyte and serves as an example of the type of data required to assess antibody performance.
Table 1: Cross-Reactivity of Monoclonal Antibody LIB-MC2 Against 3,5,6-Trichloro-2-pyridinol (TCP) and Related Compounds.
| Compound | CAS Number | Cross-Reactivity (%) |
| 3,5,6-Trichloro-2-pyridinol (TCP) | 6515-38-4 | 100 |
| Chlorpyrifos | 2921-88-2 | < 0.1 |
| Chlorpyrifos-methyl | 5598-13-0 | < 0.1 |
| Triclopyr | 55335-06-3 | < 0.1 |
| 2,4,5-Trichlorophenol | 95-95-4 | < 0.1 |
| 2,4,6-Trichlorophenol | 88-06-2 | < 0.1 |
| 2,4-Dichlorophenol | 120-83-2 | < 0.1 |
| Pentachlorophenol | 87-86-5 | < 0.1 |
Data adapted from a study on a highly specific immunoassay for 3,5,6-trichloro-2-pyridinol.
As the data indicates, the monoclonal antibody LIB-MC2 demonstrates high specificity for its target, 3,5,6-trichloro-2-pyridinol, with negligible cross-reactivity observed for its parent compounds and other structurally similar chlorinated phenols. This level of specificity is ideal for a reliable immunossay.
Experimental Protocols
The following is a representative protocol for a competitive ELISA used to determine the cross-reactivity of antibodies against a small molecule hapten, such as a derivative of this compound. This protocol is based on established methodologies for hapten-based immunoassays.
1. Materials and Reagents:
-
Coating Antigen: Hapten-protein conjugate (e.g., this compound derivative conjugated to a carrier protein like Bovine Serum Albumin - BSA).
-
Antibody: Monoclonal or polyclonal antibody raised against the target hapten.
-
Standards: Serial dilutions of the target analyte (e.g., this compound).
-
Competing Compounds: Serial dilutions of potentially cross-reacting molecules.
-
Secondary Antibody: Enzyme-conjugated secondary antibody (e.g., Horseradish Peroxidase - HRP-conjugated anti-mouse IgG).
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Buffers: Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6), Washing Buffer (e.g., PBS with 0.05% Tween-20), Blocking Buffer (e.g., PBS with 1% BSA), Assay Buffer (e.g., PBS).
-
Stop Solution: 2M Sulfuric Acid.
-
96-well Microtiter Plates.
2. Assay Procedure:
-
Coating: Dilute the coating antigen to a predetermined optimal concentration (e.g., 1 µg/mL) in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of Washing Buffer.
-
Blocking: Add 200 µL/well of Blocking Buffer to prevent non-specific binding. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add 50 µL of standard or competing compound dilutions to the appropriate wells. Then, add 50 µL of the primary antibody (diluted in Assay Buffer to a concentration that gives 80-90% of the maximum signal) to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with Washing Buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the analyte concentration.
-
Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for the target analyte and each competing compound.
-
Calculate the percent cross-reactivity for each competing compound using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Competing Compound) x 100
Mandatory Visualization
The following diagram illustrates the principle of a competitive immunoassay, which is a common format for detecting small molecule haptens.
Caption: Principle of a competitive immunoassay for a small molecule.
The following diagram illustrates a typical workflow for the generation and characterization of antibodies against a small molecule hapten.
Caption: Workflow for hapten-specific antibody development.
A Comparative Review of the Biological Effects of Trifluoromethyl-Substituted Pyridinols
An Essential Guide for Researchers in Drug Discovery and Development
The strategic incorporation of trifluoromethyl groups into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, imparting enhanced metabolic stability, lipophilicity, and binding affinity to bioactive molecules. Among these, trifluoromethyl-substituted pyridinols and their tautomeric pyridinone counterparts represent a promising class of compounds with a diverse range of biological activities. This guide provides a comprehensive comparison of their biological effects, supported by quantitative data, detailed experimental protocols, and an exploration of their mechanisms of action, to inform and guide future research and development endeavors.
Anticancer Activity: Targeting Key Signaling Pathways
Several trifluoromethyl-substituted pyridinols and their related structures have demonstrated potent antiproliferative activity against various cancer cell lines. This activity is often linked to the inhibition of critical signaling pathways that drive tumor growth and survival, such as the EGFR and PI3K/AKT/mTOR pathways.
Table 1: Anticancer Activity of Trifluoromethyl-Substituted Pyridinols/Pyridinones
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 | 4.5 ± 0.3 | - | - |
| 6-(trifluoromethyl)isoquinolin-1(2H)-one derivative | MV4;11 | 0.038 | OICR-9429 | < 1 |
| 6-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP) | DU145 | ~10 | - | - |
| 6-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP) | PC-3 | ~10 | - | - |
| (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | A549 | 0.35 | - | - |
| (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | MCF-7 | 3.24 | - | - |
| (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | PC-3 | 5.12 | - | - |
Mechanism of Action: Modulation of EGFR and PI3K/AKT/mTOR Signaling
The anticancer effects of many trifluoromethyl-substituted compounds are attributed to their ability to inhibit key protein kinases. For instance, certain 5-trifluoromethylpyrimidine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] The EGFR signaling pathway is a critical regulator of cell proliferation, and its aberrant activation is a hallmark of many cancers.[2]
Similarly, the PI3K/AKT/mTOR pathway is another crucial signaling cascade that is often dysregulated in cancer.[3] Some trifluoromethyl-substituted pyridinones, such as 6-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP), have been shown to target this pathway, leading to the induction of autophagy and inhibition of cancer cell proliferation.[4]
Antimicrobial and Antiviral Activities
Beyond their anticancer potential, trifluoromethyl-substituted pyridinols and related compounds have also demonstrated promising antimicrobial and antiviral activities.
Table 2: Antimicrobial and Antiviral Activity of Trifluoromethyl-Substituted Pyridinols/Pyrazolones
| Compound | Pathogen/Virus | Activity Metric | Value (µg/mL or µM) |
| 4-Trifluoromethylpyridine nucleosides | Staphylococcus aureus, Bacillus infantis, Escherichia coli, Stenotrophomonas maltophilia | MIC | 1.3 - 4.9 µg/mL |
| 2-Nitrophenylhydrazono-5-trifluoromethyl-pyrazolone | MERS-CoV | EC50 | 4.6 µM |
| 4-Arylhydrazono-5-trifluoromethyl-pyrazolone nucleoside analog | Dengue virus 2 (DENV-2) | EC50 | 10 µM |
The antimicrobial mechanism of these compounds is an area of active investigation, with some evidence suggesting that they may disrupt essential cellular processes in bacteria and fungi.[5] In the context of antiviral activity, the trifluoromethyl group is thought to enhance the binding affinity of the compounds to viral enzymes, thereby inhibiting viral replication.[6]
Experimental Protocols
To facilitate the reproducible evaluation of the biological activities of trifluoromethyl-substituted pyridinols, detailed experimental protocols for key assays are provided below.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Trifluoromethyl-substituted pyridinol compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the trifluoromethyl-substituted pyridinol compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Protocol 2: In Vitro Kinase Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
Trifluoromethyl-substituted pyridinol compound
-
ATP
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the trifluoromethyl-substituted pyridinol compound.
-
Kinase Reaction: In a 384-well plate, add the kinase, the compound, and the kinase-specific substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells treated with the trifluoromethyl-substituted pyridinol compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells.
-
Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.
-
Staining: Wash the fixed cells with PBS and then resuspend them in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of PI, which is proportional to the DNA content.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.[7]
Conclusion
Trifluoromethyl-substituted pyridinols and their analogs represent a versatile and potent class of bioactive molecules. Their demonstrated efficacy in anticancer, antimicrobial, and antiviral applications, coupled with their favorable physicochemical properties, underscores their potential as lead compounds in drug discovery. The ability of these compounds to modulate key signaling pathways, such as the EGFR and PI3K/AKT/mTOR pathways, provides a strong rationale for their further development as targeted therapies. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this promising chemical scaffold. Further investigations into their detailed mechanisms of action and in vivo efficacy are warranted to fully realize their clinical utility.
References
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-Trifluoromethylpyrazolones derived nucleosides: Synthesis and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Safety Operating Guide
Proper Disposal of 2-Chloro-5-(trifluoromethyl)pyridin-4-ol: A Guide for Laboratory Professionals
For immediate reference, proper disposal of 2-Chloro-5-(trifluoromethyl)pyridin-4-ol requires adherence to stringent safety protocols and compliance with all applicable federal, state, and local regulations. This chemical should be treated as hazardous waste and disposed of through a licensed waste disposal facility.
Researchers and drug development professionals handling this compound must prioritize safety and environmental responsibility. This guide provides essential information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Profile and Safety Summary
While a specific Safety Data Sheet (SDS) for this compound was not identified, data for the closely related compound, 2-Chloro-5-(trifluoromethyl)pyridine, indicates a clear hazard profile that should be applied as a minimum precaution. The primary hazards include:
-
Eye Damage/Irritation : Causes serious eye irritation.[1][3]
-
Respiratory Irritation : May cause respiratory irritation.[1][4]
Combustion of this or similar compounds may produce highly toxic fumes, including hydrogen chloride, hydrogen fluoride, carbon oxides, and nitrogen oxides.[2][3][4]
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2] | GHS07 |
| Skin Irritation (Category 2) | Causes skin irritation.[1][3] | GHS07 |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[1][3] | GHS07 |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[1][4] | GHS07 |
This data is based on the hazard profile of 2-Chloro-5-(trifluoromethyl)pyridine and should be considered as a minimum precaution for this compound.
Detailed Disposal Protocol
The following step-by-step protocol outlines the procedure for the safe disposal of this compound from a laboratory setting. This protocol is designed to be a standard operating procedure that ensures regulatory compliance and personnel safety.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection : Wear chemical safety goggles or a face shield.[3]
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile, neoprene).[3]
-
Body Protection : Wear a lab coat or other protective clothing.[2]
-
Respiratory Protection : If handling outside of a fume hood or if dust/aerosol generation is possible, use a NIOSH-approved respirator.
-
Ventilation : All handling of this chemical, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
2. Waste Segregation and Collection:
-
Waste Stream : This chemical must be disposed of as hazardous chemical waste. Do not mix with non-hazardous waste.
-
Solid Waste : Collect solid this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves) in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste : If in solution, collect in a designated, compatible, and sealed hazardous waste container. Ensure the solvent is compatible with the container material. Do not overfill containers.
3. Containerization and Labeling:
-
Container : Use a robust, leak-proof container that is compatible with the chemical. Avoid using containers that may react with or be degraded by the waste.
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The label should also indicate the primary hazards (e.g., "Toxic," "Irritant").
4. Storage of Waste:
-
Location : Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area or central hazardous waste storage area.
-
Conditions : Keep the container tightly closed and store away from incompatible materials, heat, sparks, and open flames.[3][5]
5. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS) : Notify your institution's EHS department or equivalent office to arrange for the pickup and disposal of the hazardous waste.
-
Licensed Disposal Vendor : The waste will be transported and disposed of by a licensed and qualified hazardous waste disposal company in accordance with all federal, state, and local regulations, such as those outlined in 40 CFR Part 261 in the United States.[3]
6. Documentation:
-
Maintain accurate records of the amount of waste generated and the date of disposal, as required by your institution and regulatory agencies.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of 2-Chloro-5-(trifluoromethyl)pyridin-4-ol: A Guide to Personal Protective Equipment and Disposal
For Immediate Reference: Key Safety and Handling Information
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 2-Chloro-5-(trifluoromethyl)pyridin-4-ol (CAS No. 1211541-22-8). Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following guidance is synthesized from safety data for structurally analogous chemicals, including other halogenated and trifluoromethylated pyridines. Researchers, scientists, and drug development professionals should handle this compound with caution, assuming it may possess similar hazards to related substances, which are typically harmful if swallowed or inhaled, and can cause skin and eye irritation.[1][2][3][4]
Hazard Identification and Personal Protective Equipment
Based on data from similar compounds, this compound should be treated as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The recommended personal protective equipment is crucial for minimizing risk.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can cause irritation. |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator with appropriate cartridges may be necessary for large quantities or in case of inadequate ventilation. | Prevents inhalation of dust or vapors, which may cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is paramount to ensure safety during the handling of this compound.
-
Preparation and Engineering Controls :
-
Ensure a calibrated and certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Designate a specific area for handling the compound to contain potential spills.
-
-
Donning Personal Protective Equipment :
-
Before handling the compound, put on all required PPE as specified in Table 1.
-
-
Handling the Compound :
-
Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.
-
Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.
-
Keep the container tightly closed when not in use to prevent the release of dust or vapors.[3]
-
-
Decontamination :
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Clean all equipment and the work area to remove any residual contamination.
-
Remove and properly store or dispose of contaminated PPE.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 2: Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Spill Management :
-
Small Spills : For minor spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spills : In the case of a large spill, evacuate the area immediately and contact your institution's environmental health and safety department.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization : This compound should be treated as a hazardous chemical waste.
-
Containerization : Collect waste in a clearly labeled, sealed, and compatible container. Do not mix with other waste streams unless explicitly permitted.
-
Disposal Method : Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.[5][6] Incineration at a high temperature is a common disposal method for such compounds.[5]
Visualizing Safety Protocols
To further clarify the procedural workflows, the following diagrams illustrate the safe handling process and the hierarchy of hazard controls.
Caption: Workflow for the safe handling of this compound.
Caption: Hierarchy of controls for minimizing exposure to hazardous chemicals.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
